9-O-Ethyldeacetylorientalide
Description
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Properties
IUPAC Name |
[5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXGQXFCTYXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C2C(C=C(CCC=C1C=O)CO)OC(=O)C2=C)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-O-Ethyldeacetylorientalide: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources and a detailed, representative protocol for the isolation of 9-O-Ethyldeacetylorientalide, a sesquiterpenoid of interest. This document outlines the known botanical origins of the compound and presents a synthesized, multi-step experimental workflow for its extraction, fractionation, and purification. All quantitative data is summarized for clarity, and the logical workflow is visualized through a process diagram. This guide is intended to serve as a practical resource for natural product chemists and researchers in the field of drug discovery and development.
Natural Sources
This compound is a naturally occurring sesquiterpenoid that has been identified in several plant species within the Asteraceae and Euphorbiaceae families. The primary documented botanical sources for this compound are:
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Inula japonica (Japanese Elecampane): Phytochemical investigations of the flowers of this plant have led to the isolation of a variety of sesquiterpenoids, including this compound.
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Euphorbia pekinensis (Peking Spurge): This herb is another known source from which this compound can be isolated.
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Euphorbia boetica : This species of spurge has also been identified as a natural source of the compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₇ |
| Molecular Weight | 390.43 g/mol |
| CAS Number | 1258517-60-0 |
| Structural Class | Sesquiterpenoid |
| Appearance | White to off-white solid |
| Purity | ≥98% (as commercially available) |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Experimental Protocol: Isolation and Purification
The following protocol is a representative methodology for the isolation of this compound, synthesized from established procedures for isolating sesquiterpenoids from Inula and Euphorbia species.
Plant Material and Extraction
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Collection and Preparation: Air-dried and powdered aerial parts of Inula japonica (5 kg) are used as the starting material.
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Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) (3 x 50 L) at room temperature for 72 hours for each extraction. The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
Solvent Partitioning (Fractionation)
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Suspension: The crude ethanol extract (approx. 500 g) is suspended in 5 L of water.
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Sequential Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity:
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n-Hexane (3 x 5 L)
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Dichloromethane (CH₂Cl₂) (3 x 5 L)
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Ethyl Acetate (B1210297) (EtOAc) (3 x 5 L)
-
-
Fraction Collection: Each solvent layer is collected and concentrated under reduced pressure to yield the respective fractions. The EtOAc-soluble fraction, typically rich in sesquiterpenoids, is retained for further purification.
| Extraction & Partitioning Summary | |
| Starting Plant Material | Inula japonica (aerial parts), 5.0 kg |
| Extraction Solvent | 95% Ethanol |
| Crude Ethanol Extract Yield | ~ 500 g |
| Ethyl Acetate Fraction Yield | ~ 60 g |
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the ethyl acetate fraction.
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Column Preparation: A silica (B1680970) gel column (100-200 mesh, 10 cm diameter x 100 cm length) is packed using a slurry method with n-hexane.
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Sample Loading: The ethyl acetate fraction (60 g) is adsorbed onto silica gel (120 g) and loaded onto the column.
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Elution: The column is eluted with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
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n-Hexane-EtOAc (100:0, 90:10, 80:20, 70:30, 50:50, 20:80, 0:100 v/v)
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EtOAc-Methanol (95:5, 90:10 v/v)
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-
Fraction Collection: Fractions of 500 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined. Fractions containing the target compound typically elute in the mid-to-high polarity n-hexane-EtOAc mixtures.
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Purpose: To remove pigments and other high molecular weight impurities.
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Procedure: The combined fractions from the silica gel column containing the target compound (~5 g) are dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column (5 cm diameter x 80 cm length).
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Elution: The column is eluted isocratically with methanol. Fractions are collected and monitored by TLC.
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Purpose: Final purification to obtain high-purity this compound.
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Instrumentation: A preparative HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).
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Mobile Phase: A gradient of methanol (A) and water (B).
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Gradient Program: Start with 40% A, increase to 70% A over 40 minutes.
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Flow Rate: 10 mL/min.
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-
Detection: UV detection at 220 nm.
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Isolation: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.
| Final Purification Summary | |
| Prep-HPLC Column | C18 Reversed-Phase |
| Mobile Phase | Methanol-Water Gradient |
| Final Yield of Pure Compound | ~ 15-25 mg |
| Purity (by HPLC) | >98% |
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the isolation of this compound from its natural source.
Biosynthesis of 9-O-Ethyldeacetylorientalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Ethyldeacetylorientalide is a sesquiterpenoid natural product of the guaianolide class. While its complete biosynthetic pathway has not been fully elucidated, significant insights can be drawn from the well-established biosynthesis of other guaianolide sesquiterpenoids. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic steps leading to this compound, starting from the central precursor of sesquiterpenoid synthesis, farnesyl pyrophosphate (FPP). The pathway is characterized by a series of enzymatic reactions including cyclizations, oxidations, and tailoring modifications. This document details the proposed enzymatic transformations, presents quantitative data from related pathways, and provides exemplary experimental protocols for the key enzyme families involved. The information herein is intended to serve as a foundational resource for researchers interested in the biosynthesis, bioengineering, and potential therapeutic applications of this class of molecules.
Proposed Biosynthetic Pathway of Orientalide (B1516890) and this compound
The biosynthesis of this compound is believed to proceed through the formation of its parent compound, orientalide, a guaianolide-type sesquiterpene lactone. The pathway can be divided into two main stages: the formation of the core guaianolide skeleton from FPP, and the subsequent tailoring reactions to yield the final products. Orientalide has been isolated from plants such as Alisma orientale and Sigesbeckia orientalis.[1][2][3] While the specific enzymes from these organisms have not been characterized, the general pathway for guaianolide biosynthesis is understood to involve several key enzymatic steps.
Formation of the Guaianolide Skeleton
The initial steps involve the conversion of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the characteristic bicyclic lactone structure of guaianolides.
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Cyclization of FPP to (+)-Germacrene A: The pathway is initiated by the cyclization of FPP to (+)-germacrene A, a key intermediate in the biosynthesis of many sesquiterpenes. This reaction is catalyzed by germacrene A synthase (GAS) .
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Oxidation of (+)-Germacrene A: (+)-Germacrene A undergoes a three-step oxidation at the C12 methyl group to form germacrene A acid. This series of reactions is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) .
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Hydroxylation and Lactonization to (+)-Costunolide: Germacrene A acid is then hydroxylated at the C6 position by costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting 6α-hydroxy-germacrene A acid spontaneously undergoes lactonization to form (+)-costunolide.
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Formation of the Guaianolide Core: The final step in the formation of the core guaianolide skeleton is the conversion of (+)-costunolide to kauniolide, a reaction catalyzed by kauniolide synthase (KLS) , also a cytochrome P450. This enzyme introduces a hydroxyl group at the C3 position, which facilitates the cyclization to the characteristic 5,7-bicyclic ring system of guaianolides.
Hypothetical Late-Stage Tailoring Reactions
Starting from a kauniolide-like precursor, a series of tailoring reactions, including hydroxylations, acylations, and dehydrogenations, are hypothesized to produce orientalide and subsequently this compound. These reactions are likely catalyzed by enzymes from large families known for their role in natural product diversification, such as cytochrome P450s, acyltransferases, and dehydrogenases.
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Hydroxylations: Additional hydroxyl groups are likely introduced by cytochrome P450 monooxygenases (CYPs) , which are known to catalyze regio- and stereospecific hydroxylations of terpene scaffolds.
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Acylation: The acetyl and 2-methylpropenoyl groups present in orientalide are likely installed by acyltransferases , which transfer acyl moieties from donors like acetyl-CoA.
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Dehydrogenation/Reduction: The formation of specific double bonds or the reduction of others would be catalyzed by dehydrogenases/reductases .
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Final Modification to this compound: The conversion of orientalide to this compound involves a deacetylation at the C9 position followed by an ethylation. The deacetylation could be carried out by an esterase , and the ethylation by an ethyltransferase , likely using S-adenosyl-L-ethionine as the ethyl donor, analogous to methylation by methyltransferases using S-adenosyl-L-methionine.
References
Spectral Data of 9-O-Ethyldeacetylorientalide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Ethyldeacetylorientalide is a sesquiterpenoid natural product. This document is intended to provide a comprehensive guide to its spectral characteristics, though detailed experimental data is not widely available in public literature. This guide will discuss the expected spectral features based on its chemical structure and data from closely related compounds, alongside general experimental protocols relevant to its analysis.
Chemical Structure and Properties
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Chemical Name: this compound
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CAS Number: 1258517-60-0
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Molecular Formula: C₂₁H₂₆O₇
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Molecular Weight: 390.43 g/mol
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Class: Sesquiterpenoid
Hypothetical Spectral Data
Due to the absence of publicly available spectral data for this compound, the following tables present hypothetical data based on the analysis of closely related orientalide-type sesquiterpenoids. These values are intended to be representative and should be confirmed by experimental analysis.
NMR Spectral Data (in CDCl₃)
Table 1: Hypothetical ¹H NMR Data (500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.8 - 6.2 | d | ~ 10.5 |
| 2 | 2.5 - 2.8 | m | |
| 3 | 4.0 - 4.3 | m | |
| 5 | 5.0 - 5.3 | d | ~ 9.5 |
| 6 | 2.2 - 2.5 | m | |
| 7 | 1.8 - 2.1 | m | |
| 9 | 4.5 - 4.8 | t | ~ 8.0 |
| 11 | 1.9 - 2.2 | m | |
| 13 | 1.8 - 2.0 | s | |
| 14 | 1.1 - 1.3 | s | |
| 15 | 1.0 - 1.2 | s | |
| O-CH₂-CH₃ | 3.4 - 3.7 | q | ~ 7.0 |
| O-CH₂-CH₃ | 1.1 - 1.3 | t | ~ 7.0 |
Table 2: Hypothetical ¹³C NMR Data (125 MHz)
| Position | Chemical Shift (δ, ppm) |
| 1 | 120 - 125 |
| 2 | 40 - 45 |
| 3 | 70 - 75 |
| 4 | 140 - 145 |
| 5 | 115 - 120 |
| 6 | 35 - 40 |
| 7 | 25 - 30 |
| 8 | 130 - 135 |
| 9 | 75 - 80 |
| 10 | 45 - 50 |
| 11 | 20 - 25 |
| 12 | 170 - 175 |
| 13 | 10 - 15 |
| 14 | 15 - 20 |
| 15 | 20 - 25 |
| O-CH₂-CH₃ | 60 - 65 |
| O-CH₂-CH₃ | 15 - 20 |
Mass Spectrometry (MS) Data
Table 3: Hypothetical MS Data (ESI-TOF)
| Ion | m/z |
| [M+H]⁺ | 391.1751 |
| [M+Na]⁺ | 413.1570 |
| [M+K]⁺ | 429.1309 |
Infrared (IR) Spectral Data
Table 4: Hypothetical IR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3450 | O-H stretch (hydroxyl group) |
| ~ 2970, 2930 | C-H stretch (aliphatic) |
| ~ 1760 | C=O stretch (γ-lactone) |
| ~ 1735 | C=O stretch (ester) |
| ~ 1650 | C=C stretch (alkene) |
| ~ 1240, 1160, 1080 | C-O stretch (ester, ether, alcohol) |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectral analysis of sesquiterpenoids from plant sources. Specific parameters would need to be optimized for this compound.
Isolation of Sesquiterpenoids
Caption: General workflow for the isolation of sesquiterpenoids.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
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Data is processed and analyzed to determine the chemical structure.
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-
Mass Spectrometry (MS):
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A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
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The solution is introduced into a mass spectrometer (e.g., ESI-TOF, Q-TOF) for accurate mass measurement and fragmentation analysis.
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The molecular formula is determined from the high-resolution mass data.
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Infrared (IR) Spectroscopy:
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A small amount of the sample is prepared as a thin film on a KBr pellet or analyzed using an ATR-FTIR spectrometer.
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The IR spectrum is recorded to identify the functional groups present in the molecule.
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Signaling Pathways and Logical Relationships
The biological activity of sesquiterpenoids can involve various signaling pathways. The diagram below illustrates a generalized pathway that could be investigated for this compound.
Caption: Potential mechanism of action for a bioactive sesquiterpenoid.
Conclusion
While specific, experimentally-derived spectral data for this compound are not readily found in public scientific literature, this guide provides a foundational understanding of its likely spectral characteristics based on its structure and the properties of related compounds. The outlined experimental protocols offer a standard approach for the isolation and comprehensive structural elucidation of this and similar natural products. Further research is required to isolate and fully characterize this compound to confirm the data presented herein and to explore its potential biological activities.
Predicted Mechanism of Action of 9-O-Ethyldeacetylorientalide: A Technical Guide
Disclaimer: Direct experimental data on the mechanism of action of 9-O-Ethyldeacetylorientalide is not currently available in the public domain. This guide provides a predicted mechanism based on the known biological activities of its parent compound class, the guaianolide sesquiterpene lactones. The predictions herein should be validated by experimental studies.
Introduction
This compound is a derivative of Orientalide, a member of the guaianolide class of sesquiterpene lactones. Guaianolides are a large and structurally diverse group of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological macromolecules. This interaction is a key feature in their proposed mechanism of action.
This technical guide outlines the predicted mechanism of action of this compound, summarizes the biological activities of related compounds, provides hypothetical experimental protocols for mechanism elucidation, and visualizes the predicted signaling pathways.
Predicted Core Mechanism of Action
The primary mechanism of action for this compound is predicted to be the covalent modification of key signaling proteins through Michael addition. The electrophilic α,β-unsaturated carbonyl group in the sesquiterpene lactone structure is susceptible to nucleophilic attack by thiol groups of cysteine residues in proteins. This irreversible binding can alter the conformation and function of target proteins, leading to the modulation of various signaling pathways.
The "9-O-Ethyldeacetyl" modification suggests a change in the lipophilicity and steric hindrance at the C9 position compared to Orientalide. Deacetylation at this position could potentially expose a hydroxyl group that is then ethylated. Such a modification could influence the compound's cell permeability, bioavailability, and its specific interactions with target proteins, potentially altering its potency or selectivity.
Predicted Biological Activities and Affected Signaling Pathways
Based on the activities of other guaianolide sesquiterpene lactones, this compound is predicted to exhibit the following biological activities, mediated through the modulation of specific signaling pathways.
| Biological Activity | Predicted Target Pathway(s) | Key Molecular Targets (Predicted) | Predicted Cellular Outcome |
| Anti-inflammatory | NF-κB Signaling | IKK, p65 subunit of NF-κB | Inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production. |
| MAPK Signaling | p38, JNK, ERK | Modulation of inflammatory gene expression. | |
| Anticancer | Apoptosis Pathways | Caspases, Bcl-2 family proteins | Induction of programmed cell death in cancer cells. |
| STAT3 Signaling | STAT3 | Inhibition of tumor cell proliferation, survival, and angiogenesis. | |
| Antioxidant | Nrf2/HO-1 Pathway | Keap1, Nrf2 | Upregulation of antioxidant enzymes (e.g., HO-1, NQO1). |
Detailed Experimental Protocols (Hypothetical)
To validate the predicted mechanism of action, a series of in vitro and in vivo experiments would be required. Below are detailed protocols for key experiments.
NF-κB Inhibition Assay
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Objective: To determine if this compound inhibits the NF-κB signaling pathway.
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Methodology:
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Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
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Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.
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Stimulation: Induce NF-κB activation with a known stimulant, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
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Luciferase Assay: For reporter cells, lyse the cells after 6-8 hours of stimulation and measure luciferase activity, which is proportional to NF-κB transcriptional activity.
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Western Blot: For non-reporter cells, prepare nuclear and cytoplasmic extracts. Perform Western blot analysis to measure the translocation of the p65 subunit of NF-κB to the nucleus and the phosphorylation of IκBα.
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ELISA: Measure the secretion of downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA kits.
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Apoptosis Induction Assay
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Objective: To assess the ability of this compound to induce apoptosis in cancer cells.
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Methodology:
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Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7).
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Treatment: Treat cells with a dose range of this compound for 24-48 hours.
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Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
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Caspase Activity Assay: Use a colorimetric or fluorometric assay to measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) in cell lysates.
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Western Blot: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of PARP.
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Nrf2 Activation Assay
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Objective: To investigate if this compound activates the Nrf2 antioxidant response pathway.
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Methodology:
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Cell Culture: Use a cell line such as HaCaT keratinocytes or ARPE-19 retinal pigment epithelial cells.
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Treatment: Treat cells with this compound for various time points.
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Western Blot: Prepare nuclear and cytoplasmic extracts to analyze the nuclear translocation of Nrf2. Also, analyze whole-cell lysates for the expression of downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
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Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1).
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Immunofluorescence: Fix and permeabilize cells, then stain with an anti-Nrf2 antibody to visualize its nuclear translocation using fluorescence microscopy.
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Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the predicted signaling pathways and a general experimental workflow for mechanism of action studies.
Caption: Predicted inhibition of the NF-κB signaling pathway.
Caption: Predicted intrinsic pathway of apoptosis induction.
Caption: General workflow for mechanism of action elucidation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is lacking, its structural classification as a guaianolide sesquiterpene lactone allows for robust predictions. The proposed mechanisms, centered around the covalent modification of key signaling proteins in pathways like NF-κB and apoptosis, provide a strong foundation for future research. The experimental protocols and workflows detailed in this guide offer a roadmap for the systematic investigation and validation of these predictions, which will be crucial for the potential development of this compound as a therapeutic agent.
Potential Therapeutic Targets of 9-O-Ethyldeacetylorientalide: A Technical Guide for Researchers
Disclaimer: This document provides a technical overview of potential therapeutic targets for the sesquiterpenoid 9-O-Ethyldeacetylorientalide. Due to the limited publicly available research on this specific compound, the information presented herein is primarily based on the well-documented biological activities of the broader class of sesquiterpenoids, particularly sesquiterpene lactones. The proposed targets, signaling pathways, and experimental protocols should be considered as a hypothetical framework to guide future research on this compound.
Introduction
This compound is a sesquiterpenoid, a class of naturally occurring compounds known for their diverse and potent biological activities. Sesquiterpenoids have been extensively studied for their therapeutic potential, with research highlighting their anti-inflammatory, anti-cancer, and immunomodulatory properties. These effects are often attributed to their ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases. This guide summarizes the most prominent potential therapeutic targets and mechanisms of action for this compound, drawing parallels from established research on related sesquiterpenoid compounds.
Core Potential Therapeutic Targets
Based on the activities of related compounds, the primary therapeutic targets for this compound are likely centered around the modulation of inflammatory and oncogenic signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of the immune and inflammatory responses, and its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers.[1][2][3] Many sesquiterpene lactones are potent inhibitors of the NF-κB signaling cascade.[1][3]
Mechanism of Inhibition:
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Inhibition of IκBα Degradation: Some sesquiterpenes prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[4]
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Direct Alkylation of NF-κB Subunits: The α-methylene-γ-lactone group present in many sesquiterpene lactones can directly alkylate the p65 subunit of NF-κB, thereby inhibiting its DNA binding capacity.[5][6]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK pathways, including ERK, JNK, and p38, are crucial for regulating a wide range of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers and inflammatory conditions. Sesquiterpenoids have been shown to modulate MAPK signaling.[2][7][8]
Potential Modulation Points:
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Inhibition of Upstream Kinases: Sesquiterpenoids may inhibit the phosphorylation and activation of key kinases within the MAPK cascades, such as MEK and ERK.
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Activation of Stress-Activated Pathways: Some sesquiterpenes can induce cellular stress, leading to the activation of the JNK and p38 pathways, which can, in turn, trigger apoptosis in cancer cells.
Apoptosis (Programmed Cell Death)
Induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Sesquiterpenoids are well-documented inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]
Mechanisms of Apoptosis Induction:
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Intrinsic Pathway: Sesquiterpenoids can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. This is often associated with the regulation of Bcl-2 family proteins, promoting the expression of pro-apoptotic members (e.g., Bax, Bak) and inhibiting anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
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Extrinsic Pathway: Some sesquiterpenes can sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas and TRAIL receptors.
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Generation of Reactive Oxygen Species (ROS): The induction of oxidative stress through the generation of ROS is another common mechanism by which sesquiterpenoids can trigger apoptosis.
Quantitative Data on Sesquiterpenoid Activity
The following tables summarize quantitative data for various sesquiterpenoids, illustrating their potency in inhibiting key components of the signaling pathways discussed above. This data provides a reference for the potential efficacy of this compound.
Table 1: Inhibition of NF-κB Activity by Sesquiterpenoids
| Sesquiterpenoid | Cell Line | Assay | IC50 / Effect | Reference |
| Parthenolide | Jurkat T cells | NF-κB dependent reporter gene assay | ~5 µM | [4] |
| Helenalin (B1673037) | Jurkat T cells | NF-κB DNA binding (EMSA) | Complete inhibition at 20 µM | [5] |
| Costunolide | Human Bladder Cancer Cells | Western Blot (p-IκBα) | Significant reduction at 20 µM | [11] |
| Isotadeonal | THP-1 cells | SEAP reporter assay (NF-κB) | IC50 ~15 µM | [12] |
Table 2: Modulation of MAPK Pathways by Sesquiterpenoids
| Sesquiterpenoid | Cell Line | Target | Effect | Reference |
| Zerumbone | HepG2 cells | p-ERK, p-p38 | Dose-dependent inhibition | [8] |
| Parthenolide | Breast Cancer Cells | JNK | Sustained activation | [3] |
| Lactucopicrin | SKMEL-5 skin cancer cells | p-PI3K, p-Akt, p-mTOR | Dose-dependent reduction | [13] |
Table 3: Induction of Apoptosis by Sesquiterpenoids
| Sesquiterpenoid | Cell Line | Assay | Effect | Reference |
| Tomentosin | SK-28 (Melanoma) | Sub-G0 fraction (Flow Cytometry) | Dose-dependent increase | [9] |
| Alantolactone | RKO (Colon Cancer) | Western Blot (Bax/Bcl-2 ratio) | Increased ratio | [10] |
| Artemisinin | A549 (Lung Carcinoma) | Caspase-3 activation | Increased activation | [10] |
| Costunolide | CAL-27 (Oral Squamous Carcinoma) | Gene Expression (BAK, Caspase 3, 6, 9) | Increased expression | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the therapeutic potential of this compound.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or THP-1) and transfect with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., TNF-α or LPS) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) and treat with different concentrations of this compound for a specified time.
-
Stimulation: For inflammatory pathways, stimulate the cells with an appropriate agonist (e.g., LPS).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Culture and Treatment: Treat a cancer cell line (e.g., Jurkat or HL-60) with varying concentrations of this compound for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.
Visualizations of Signaling Pathways
The following diagrams illustrate the key signaling pathways that are potential targets of this compound, based on the known activities of other sesquiterpenoids.
Caption: Potential inhibition of the NF-κB signaling pathway by sesquiterpenoids.
Caption: Potential modulation of the MAPK/ERK signaling pathway by sesquiterpenoids.
Caption: Potential induction of the intrinsic apoptosis pathway by sesquiterpenoids.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on the sesquiterpenoid class of compounds provides a strong foundation for hypothesizing its potential mechanisms of action. The NF-κB, MAPK, and apoptosis signaling pathways represent high-priority targets for future investigation. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to initiate the exploration of the therapeutic potential of this and other novel sesquiterpenoid compounds. It is imperative that future studies focus on generating specific data for this compound to validate these potential targets and elucidate its precise pharmacological profile.
References
- 1. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer potential of sesquiterpene lactones: bioactivity and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of G2/M arrest and apoptosis by sesquiterpene lactones in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Proposed Synthesis of 9-O-Ethyldeacetylorientalide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a proposed synthetic route for 9-O-Ethyldeacetylorientalide, based on established chemical principles for the modification of sesquiterpenoid lactones. As there is no specific published synthesis for this compound, this protocol has not been experimentally validated. It is intended to serve as a guiding framework for researchers.
Introduction
This compound is a derivative of Orientalide, a germacrane (B1241064) sesquiterpenoid isolated from plants of the Sigesbeckia genus, such as Sigesbeckia orientalis. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities.[1][2][3] The synthesis of derivatives of natural products is a common strategy in drug discovery to explore structure-activity relationships (SAR) and improve pharmacological profiles.
This document outlines a proposed three-step semi-synthesis of this compound starting from its natural precursor, Orientalide. The proposed pathway involves:
-
Selective deacetylation of Orientalide to yield Deacetylorientalide (Intermediate 1).
-
Selective protection of the primary hydroxyl group in Intermediate 1.
-
Ethylation of the target secondary hydroxyl group, followed by deprotection to yield the final product.
Proposed Synthetic Workflow
The overall proposed synthetic pathway is illustrated below.
Caption: Proposed semi-synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the proposed reactions with hypothetical, yet plausible, quantitative data based on similar transformations reported in organic chemistry literature.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| 1 | Deacetylation | Orientalide | K₂CO₃ | Methanol (B129727) | 25 | 4 | 85 | >95 |
| 2a | Protection | Deacetylorientalide | TBDMS-Cl, Imidazole (B134444) | DCM | 25 | 6 | 90 | >95 |
| 2b | Ethylation | Protected Intermediate | NaH, C₂H₅I | THF | 0 to 25 | 5 | 75 | >95 |
| 2c | Deprotection | Ethylated Intermediate | TBAF | THF | 25 | 3 | 95 | >98 |
Experimental Protocols
Materials and Equipment:
-
Starting Material: Orientalide (isolated from natural sources, e.g., Sigesbeckia orientalis).
-
Reagents: Potassium carbonate (K₂CO₃), Methanol (anhydrous), tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dichloromethane (DCM, anhydrous), Sodium hydride (NaH, 60% dispersion in mineral oil), Ethyl iodide (C₂H₅I), Tetrahydrofuran (THF, anhydrous), Tetra-n-butylammonium fluoride (B91410) (TBAF, 1M in THF).
-
Solvents for chromatography: n-hexane, ethyl acetate (B1210297), acetonitrile (B52724), deionized water.
-
Standard laboratory glassware, magnetic stirrers, rotary evaporator.
-
Chromatography supplies: Silica (B1680970) gel (230–400 mesh), TLC plates, preparative HPLC system with a C18 column.[4][5][6]
Step 1: Selective Deacetylation of Orientalide
-
Objective: To selectively hydrolyze the acetate ester at the C-9 position (IUPAC C-5) to yield Deacetylorientalide (Intermediate 1).
-
Procedure:
-
Dissolve Orientalide (1.0 g, approx. 2.47 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium carbonate (K₂CO₃, 171 mg, 1.24 mmol, 0.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (25°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (B92381) (e.g., 7:3 v/v). The product spot should be more polar (lower Rf) than the starting material.
-
Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford Deacetylorientalide as a white solid.
-
Step 2: Synthesis of this compound
This step involves a three-part protection-ethylation-deprotection sequence.
2a. Protection of the Primary Hydroxyl Group
-
Objective: To selectively protect the sterically less hindered primary alcohol of Intermediate 1 with a silyl (B83357) ether.
-
Procedure:
-
Dissolve Deacetylorientalide (Intermediate 1, 1.0 g, approx. 2.76 mmol) in anhydrous DCM (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (376 mg, 5.52 mmol, 2.0 eq).
-
Add TBDMS-Cl (500 mg, 3.31 mmol, 1.2 eq) portion-wise at room temperature.
-
Stir the mixture for 6 hours, monitoring by TLC for the formation of a less polar product.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography (silica gel, gradient of ethyl acetate in hexane) to yield the silylated intermediate (Intermediate 2).
-
2b. Ethylation of the Secondary Hydroxyl Group
-
Objective: To perform a Williamson ether synthesis on the unprotected secondary alcohol.
-
Procedure:
-
Wash sodium hydride (NaH, 60% dispersion, 132 mg, 3.30 mmol, 1.2 eq) with anhydrous hexane to remove mineral oil, and suspend it in anhydrous THF (20 mL) in a flask under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the silylated intermediate (Intermediate 2, approx. 2.75 mmol) in anhydrous THF (20 mL) to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
Add ethyl iodide (C₂H₅I, 0.33 mL, 4.13 mmol, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 5 hours. Monitor by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude ethylated intermediate. This crude product is often used directly in the next step.
-
2c. Deprotection of the Primary Hydroxyl Group
-
Objective: To remove the silyl protecting group to reveal the primary alcohol and yield the final product.
-
Procedure:
-
Dissolve the crude ethylated product from the previous step in THF (30 mL).
-
Add TBAF (1M solution in THF, 3.3 mL, 3.3 mmol, 1.2 eq) at room temperature.
-
Stir for 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile in water to obtain pure this compound.[4][5][6]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Signaling Pathway and Workflow Diagrams
Logical Flow of Synthetic Transformations
Caption: Logical flow diagram showing the transformation of key functional groups.
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Proposed HPLC-MS/MS Method for the Quantification of 9-O-Ethyldeacetylorientalide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed, robust, and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 9-O-Ethyldeacetylorientalide in human plasma. Due to the limited availability of specific published analytical methods for this compound, this application note provides a comprehensive template for method development and validation, intended to guide researchers, scientists, and drug development professionals. The described protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of essential validation parameters.
Introduction
This compound is a derivative of orientalide, a natural product of interest. To support pharmacokinetic and pharmacodynamic studies, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and speed.[1][3][4] This application note details a hypothetical, yet scientifically grounded, HPLC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
96-well protein precipitation plates or polypropylene (B1209903) tubes
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting small molecules from plasma.[5]
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well/tube.
-
Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
HPLC-MS/MS Conditions
The following are proposed starting conditions that may require further optimization.
Table 1: Proposed HPLC and Mass Spectrometry Parameters
| Parameter | Proposed Condition |
| HPLC System | A standard UHPLC/HPLC system |
| Column | A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions, and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the compound. Hypothetical: this compound: m/z 451.2 -> 289.1; IS: m/z 456.2 -> 294.1 |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the variability of the measurements (precision).
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation
The following tables represent example data that would be generated during method validation.
Table 2: Example Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | R² |
| This compound | 1 - 1000 | Linear, 1/x² | > 0.995 |
Table 3: Example Inter-day Accuracy and Precision Data
| Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 3 (LQC) | 5 | 2.95 | 98.3 | 4.5 |
| 50 (MQC) | 5 | 51.2 | 102.4 | 3.1 |
| 800 (HQC) | 5 | 790.4 | 98.8 | 2.8 |
(LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control)
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Bioanalytical Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
HPLC-MS/MS method for 9-O-Ethyldeacetylorientalide detection
An HPLC-MS/MS method for the sensitive and selective quantification of 9-O-Ethyldeacetylorientalide has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for the quantification of this compound in biological matrices, such as human plasma, and can be adapted for other sample types.
Introduction
This compound is a derivative of Orientalide, a natural sesquiterpene lactone. The development of a robust and sensitive analytical method is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for bioanalytical applications. This method employs a simple protein precipitation step for sample preparation and a reversed-phase HPLC gradient for separation, followed by detection using an electrospray ionization (ESI) source in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
Materials and Reagents
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound
-
Human Plasma (or other relevant biological matrix)
Standard and Sample Preparation
Stock and Working Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation): This protocol is optimized for plasma samples.[1]
-
Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed using a system such as a UHPLC system coupled to a triple quadrupole mass spectrometer.[2]
HPLC Conditions
A reversed-phase C18 column is typically effective for separating compounds of this nature.[3][4] The gradient elution ensures efficient separation and peak shape.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 10 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
MS/MS Conditions
Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification. Source parameters must be optimized for the specific instrument used.[2]
Table 2: MS/MS Source and MRM Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: The following m/z values are hypothetical and must be determined experimentally by infusing a standard solution of this compound.
Table 3: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 365.2 | 319.2 | 100 | 15 | Quantifier |
| This compound | 365.2 | 291.2 | 100 | 25 | Qualifier |
| Internal Standard (IS) | User-defined | User-defined | 100 | User-defined | Quantifier |
Method Validation Summary
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Table 4: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90% - 110% |
| Matrix Effect | Minimal and compensated by Internal Standard |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.
Caption: HPLC-MS/MS workflow for this compound analysis.
Conclusion
This application note outlines a comprehensive and robust HPLC-MS/MS method for the quantification of this compound in biological matrices. The protocol involves a straightforward sample preparation technique and highly selective instrumental analysis, providing the accuracy and sensitivity required for demanding research and development applications. The provided parameters serve as a strong foundation for method implementation and can be further optimized to meet specific laboratory and instrumentation requirements.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]
- 3. A Strategy for Identification and Structural Characterization of Compounds from Plantago asiatica L. by Liquid Chromatography-Mass Spectrometry Combined with Ion Mobility Spectrometry [mdpi.com]
- 4. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assay Development of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of orientalide, a naturally occurring guaianolide sesquiterpene lactone. Guaianolides are a class of secondary metabolites found in various plant species and are known for their diverse biological activities, including potent anti-inflammatory effects.[1][2] The core chemical structure, the α-methylene-γ-lactone moiety, is believed to be crucial for the bioactivity of many sesquiterpene lactones.[3] Preliminary investigations and data from structurally similar compounds suggest that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] Dysregulation of these pathways is implicated in a wide range of inflammatory diseases, making them attractive targets for therapeutic intervention.
This document provides detailed protocols for the development of in vitro assays to characterize the inhibitory activity of this compound on the NF-κB and MAPK signaling pathways. These assays are essential for determining the compound's potency and mechanism of action, which are critical steps in the early stages of drug discovery and development.
Data Presentation: Inhibitory Activity of Guaianolide Sesquiterpenes
The following table summarizes the inhibitory concentrations (IC50) of various guaianolide sesquiterpenes on inflammatory markers. This data, gathered from published literature, provides a comparative reference for the expected potency of this compound.
| Compound Name | Assay Type | Cell Line | Target/Marker | IC50 (µM) |
| 8-deoxylactucin | Nitric Oxide Production | RAW 264.7 Macrophages | iNOS | 2.81[3] |
| Eupatolide | Nitric Oxide Production | Murine Peritoneal Cells | iNOS | 4.38[3] |
| Unnamed Guaianolide (from Chrysanthemum indicum) | Nitric Oxide Production | RAW 264.7 Cells | iNOS | 1.4 - 9.7[2] |
| Millefolactones B2-B7 | Nitric Oxide Production | BV-2 Microglial Cells | iNOS | 51.58 - 97.47[5] |
| 6α-hydroxy-4[6],10[7]-guainadien-8α,12-olide (HGN) | Antioxidant (DPPH) | N/A | Free Radical Scavenging | 76 µg/mL[8] |
| 9,10-Dimethoxycanthin-6-one | NF-κB Inhibition | Not Specified | NF-κB | 19.5[9] |
| JSH-23 | NF-κB Transcriptional Activity | RAW 264.7 Macrophages | NF-κB | 7.1[10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized Signaling Pathway of this compound.
Caption: Experimental Workflow for In Vitro Assays.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the activation of the NF-κB signaling pathway by using a reporter gene system.
Materials:
-
HEK293T cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Passive Lysis Buffer
-
Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System)
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Aspirate the medium from the cells and pre-treat with the different concentrations of the compound for 1-2 hours.[11]
-
Stimulate the cells with TNF-α (final concentration of 10 ng/mL) for 6-8 hours. Include a vehicle control (DMSO) and an unstimulated control.[11]
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells once with PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[12]
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Protocol 2: Western Blot for Phosphorylated p38 MAPK
This protocol is designed to detect the phosphorylation status of p38 MAPK, a key kinase in the MAPK signaling cascade, as an indicator of pathway activation.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
This compound
-
LPS (Lipopolysaccharide)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in high-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.[4]
-
-
Protein Extraction and Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.[13]
-
Strip the membrane and re-probe with the antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The NF-κB luciferase reporter assay will provide quantitative data on the compound's ability to inhibit a critical transcription factor in the inflammatory response. The Western blot analysis for phosphorylated p38 MAPK will further elucidate the compound's mechanism of action by examining its effect on a key upstream signaling kinase. Together, these assays will generate crucial data to guide the further development of this compound as a potential anti-inflammatory therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Oxidized Guaianolide Sesquiterpenoids with Potential Anti-inflammatory Activity from Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Selected Guaianolide and Germacranolide Sesquiterpene Lactones on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF-κB Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.es [promega.es]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate 9-O-Ethyldeacetylorientalide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Ethyldeacetylorientalide is a compound of interest for its potential therapeutic activities. Based on the known biological activities of similar natural products, it is hypothesized that this compound may possess anti-inflammatory properties.[1][2][3][4] These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the anti-inflammatory and cytotoxic effects of this compound. The following protocols are foundational for screening and characterizing the compound's mechanism of action, with a focus on key inflammatory signaling pathways such as NF-κB and MAPK.[5][6][7][8][9][10]
Data Presentation
The quantitative results from the following assays should be recorded and organized into clear, tabular formats to facilitate comparison between different concentrations of this compound and control treatments.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated [Cell Line Name] Cells
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) |
Table 3: Inhibition of NF-κB Activation by this compound in [Cell Line Name] Reporter Cells
| Treatment | Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | 0 | |
| TNF-α (10 ng/mL) | N/A | |
| TNF-α + this compound (1 µM) | ||
| TNF-α + this compound (10 µM) | ||
| TNF-α + this compound (50 µM) |
Table 4: Effect of this compound on MAPK Pathway Phosphorylation in [Cell Line Name] Cells
| Treatment | p-p38/total p38 (Ratio) | p-ERK/total ERK (Ratio) | p-JNK/total JNK (Ratio) |
| Vehicle Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (10 µM) |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
It is crucial to first assess the cytotoxic potential of this compound to determine the appropriate concentration range for subsequent bioactivity assays.[11][12]
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures this released enzyme activity, which is proportional to the extent of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour treatment, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Figure 1: Workflow for cell viability and cytotoxicity assays.
Anti-inflammatory Activity Assays
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) secreted by cells in response to an inflammatory stimulus.[13][14]
Protocol:
-
Cell Seeding: Seed cells (e.g., THP-1 or RAW 264.7) in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for IL-6, TNF-α, and IL-8 on the collected supernatants according to the manufacturer's protocol for the specific ELISA kits.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.
Figure 2: Workflow for measuring pro-inflammatory cytokines by ELISA.
Principle: This assay utilizes a cell line (e.g., HEK293) stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[15]
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Calculation: Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.
Figure 3: Simplified NF-κB signaling pathway and potential inhibition point.
Principle: Western blotting is used to detect and quantify the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38, ERK, and JNK.[5][16][17] The ratio of the phosphorylated form to the total protein indicates the activation level of the pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Pre-treat with this compound and then stimulate with LPS for a short duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and calculate the ratio of phosphorylated to total protein.
Figure 4: Overview of MAPK signaling pathways and a potential point of inhibition.
Conclusion
These application notes provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its cytotoxicity and its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The presented protocols are adaptable to various cell lines and can be expanded to include other relevant assays for a more comprehensive biological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional processing increases biological activities of Dendrobium offificinale Kimura et. Migo in Southeast Yunnan, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 6. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. raybiotech.com [raybiotech.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. 细胞测定 [sigmaaldrich.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 14. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 15. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols for Animal Model Studies of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Ethyldeacetylorientalide is a sesquiterpenoid isolated from Euphorbia pekinensis. The genus Euphorbia is a rich source of structurally diverse bioactive secondary metabolites, particularly terpenoids, which have demonstrated a wide range of pharmacological activities.[1][2][3][4] Notably, compounds isolated from various Euphorbia species have exhibited significant anti-inflammatory and cytotoxic properties.[1][5][6][7][8][9][10][11] Sesquiterpenoids and diterpenoids from this genus have been shown to inhibit inflammatory mediators and display cytotoxicity against various cancer cell lines.[1][5][8] Extracts from the roots of Euphorbia pekinensis, the source of this compound, have been traditionally used for their diuretic, purgative, anti-inflammatory, and cytotoxic effects.[12][13]
Given the pharmacological profile of related compounds and the plant source, it is hypothesized that this compound possesses anti-inflammatory and/or cytotoxic activities. These application notes provide detailed protocols for preclinical evaluation of this compound in established animal models to investigate these potential therapeutic effects.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Model of Acute Inflammation
This protocol details the use of a carrageenan-induced paw edema model in mice, a widely accepted method for screening acute anti-inflammatory activity.[14][15]
Experimental Protocol
-
Animal Model:
-
Species: Male BALB/c mice.
-
Weight: 20-25 g.
-
Acclimation: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
-
Materials and Reagents:
-
This compound (purity ≥98%).
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline).
-
Carrageenan (lambda, type IV).
-
Positive control: Indomethacin.
-
Plethysmometer.
-
-
Experimental Design:
-
Randomly divide mice into the following groups (n=8 per group):
-
Group 1: Vehicle control (receives vehicle only).
-
Group 2: Negative control (receives vehicle and carrageenan).
-
Group 3-5: this compound (e.g., 10, 20, 40 mg/kg, p.o.).
-
Group 6: Positive control (Indomethacin, 10 mg/kg, p.o.).
-
-
Administer the test compound or vehicle orally one hour before the induction of inflammation.
-
-
Induction of Paw Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [1 - (ΔV treated / ΔV control)] x 100
-
Where ΔV = Vt - V0.
-
-
-
Biochemical Analysis (at the end of the experiment):
-
Euthanize mice and collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.
-
Excise the inflamed paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| 1 | Vehicle Control | - | 0.05 ± 0.01 | - |
| 2 | Negative Control (Carrageenan) | - | 0.85 ± 0.07 | 0 |
| 3 | This compound | 10 | Data to be collected | Data to be calculated |
| 4 | This compound | 20 | Data to be collected | Data to be calculated |
| 5 | This compound | 40 | Data to be collected | Data to be calculated |
| 6 | Indomethacin | 10 | 0.30 ± 0.04 | 64.7 |
Table 2: Effect of this compound on Inflammatory Markers
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SEM) | Paw MPO Activity (U/g tissue) (Mean ± SEM) |
| 1 | Vehicle Control | - | Data to be collected | Data to be collected |
| 2 | Negative Control (Carrageenan) | - | Data to be collected | Data to be collected |
| 3 | This compound | 10 | Data to be collected | Data to be collected |
| 4 | This compound | 20 | Data to be collected | Data to be collected |
| 5 | This compound | 40 | Data to be collected | Data to be collected |
| 6 | Indomethacin | 10 | Data to be collected | Data to be collected |
Diagrams
Experimental Workflow for Anti-Inflammatory Study.
Hypothesized Anti-Inflammatory Signaling Pathway.
Protocol 2: Evaluation of In Vivo Antitumor Activity in a Xenograft Mouse Model
This protocol describes the use of a human tumor xenograft model in immunodeficient mice to assess the potential cytotoxic/antitumor effects of this compound.
Experimental Protocol
-
Animal Model:
-
Species: Female athymic nude mice (nu/nu).
-
Age: 4-6 weeks.
-
Acclimation: Acclimatize animals for one week in a specific pathogen-free (SPF) environment with sterile food, water, and bedding.
-
-
Cell Line and Tumor Implantation:
-
Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) based on in vitro screening data.[5]
-
Culture cells to the logarithmic growth phase.
-
Subcutaneously inject 5 x 10^6 cells in 0.1 mL of Matrigel into the right flank of each mouse.
-
-
Experimental Design:
-
Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize mice into the following groups (n=8 per group):
-
Group 1: Vehicle control (receives vehicle, e.g., saline with 5% DMSO and 10% Tween 80, i.p.).
-
Group 2-4: this compound (e.g., 10, 20, 40 mg/kg, i.p. or p.o., daily).
-
Group 5: Positive control (e.g., Doxorubicin, 2 mg/kg, i.p., twice weekly).
-
-
Treat animals for a specified period (e.g., 21 days).
-
-
Measurement of Antitumor Activity:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (length x width²) / 2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
-
-
Post-mortem Analysis:
-
Perform histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) on tumor tissues.
-
Collect major organs (liver, kidney, spleen) for histological examination to assess potential toxicity.
-
Data Presentation
Table 3: Effect of this compound on Tumor Growth in Xenograft Model
| Group | Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | - | Data to be collected | Data to be collected | 0 |
| 2 | This compound | 10 | Data to be collected | Data to be collected | Data to be calculated |
| 3 | This compound | 20 | Data to be collected | Data to be collected | Data to be calculated |
| 4 | This compound | 40 | Data to be collected | Data to be collected | Data to be calculated |
| 5 | Doxorubicin | 2 | Data to be collected | Data to be collected | Data to be calculated |
Table 4: Toxicity Assessment of this compound
| Group | Treatment | Dose (mg/kg) | Body Weight Change (%) (Mean ± SEM) | Relevant Organ Weight (g) (Liver, Kidney) (Mean ± SEM) |
| 1 | Vehicle Control | - | Data to be collected | Data to be collected |
| 2 | This compound | 10 | Data to be collected | Data to be collected |
| 3 | This compound | 20 | Data to be collected | Data to be collected |
| 4 | This compound | 40 | Data to be collected | Data to be collected |
| 5 | Doxorubicin | 2 | Data to be collected | Data to be collected |
Diagrams
Experimental Workflow for In Vivo Antitumor Study.
Hypothesized Pro-Apoptotic Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Ethnomedicinal Uses, Biological Activities, and Triterpenoids of Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Euphorbia-Derived Natural Products with Potential for Use in Health Maintenance [mdpi.com]
- 5. Sesquiterpenoids from Euphorbia esula L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal and Cytotoxic Activity of Diterpenes and Bisnorsesquiterpenoides from the Latex of Euphorbia resinifera Berg - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpenoids from Euphorbia helioscopia and Their Cytotoxic Activities against H1975 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new cytotoxic sesquiterpene lactone from Euphorbia microsphaera Boiss against human breast cancer (MCF-7) and human fibrosarcoma (HT1080) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species [mdpi.com]
- 11. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Euphorbia pekinensis Rupr. roots: a comprehensive review of botany, traditional uses, phytochemistry, pharmacology, quality control, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery.[1][2][3] 9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of a natural orientalide (B1516890) compound. Its unique structural modifications suggest the potential for novel biological activities. This document provides a framework for the high-throughput screening (HTS) of this compound to elucidate its bioactivity profile, focusing on its potential cytotoxic and anti-inflammatory effects. The protocols outlined below are designed for automated HTS platforms and can be adapted for various research needs.[1][4][5]
Hypothetical Biological Activities
Due to the novelty of this compound, its precise biological activities are yet to be fully characterized. Based on the activities of structurally related natural products, we hypothesize that this compound may exhibit:
-
Cytotoxicity: Potential to induce cell death in cancer cell lines.
-
Anti-inflammatory Activity: Possible inhibition of inflammatory pathways in relevant cell models.
The following sections detail the protocols to screen for these activities and present hypothetical data for illustrative purposes.
Data Presentation: Summary of Hypothetical Screening Data
The following tables summarize the potential quantitative data that could be generated from the high-throughput screening of this compound.
Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
| A549 | Lung Carcinoma | 12.5 | 0.8 |
| HCT-116 | Colon Carcinoma | 8.2 | 0.5 |
| MCF-7 | Breast Adenocarcinoma | 25.1 | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 15.7 | 0.9 |
Table 2: Hypothetical Anti-inflammatory Activity Data (IC50 Values in µM)
| Assay Type | Cell Line | This compound | Dexamethasone (Control) |
| NF-κB Inhibition | HEK293/NF-κB-luc | 5.4 | 0.1 |
| Nitric Oxide (NO) Production | RAW 264.7 | 9.8 | 2.5 |
| TNF-α Secretion | THP-1 | 7.2 | 1.8 |
Experimental Protocols
High-Throughput Cytotoxicity Screening
This protocol is designed to assess the dose-dependent cytotoxic effects of this compound against a panel of human cancer cell lines.
a. Materials and Reagents:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom white plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
b. Experimental Workflow:
Caption: Workflow for High-Throughput Cytotoxicity Screening.
c. Detailed Steps:
-
Cell Plating: Seed cells into 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound and the positive control (Doxorubicin) in culture medium.
-
Compound Addition: Use an automated liquid handler to add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell control wells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and generate dose-response curves to calculate IC50 values.
High-Throughput Anti-inflammatory Screening (NF-κB Reporter Assay)
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to screen for anti-inflammatory activity.
a. Materials and Reagents:
-
HEK293/NF-κB-luc stable cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dexamethasone (positive control)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
ONE-Glo™ Luciferase Assay System
-
384-well solid white plates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
b. Experimental Workflow:
Caption: Workflow for NF-κB Reporter Assay.
c. Detailed Steps:
-
Cell Plating: Seed HEK293/NF-κB-luc cells into 384-well plates and incubate overnight.
-
Compound Addition: Pre-treat cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α to all wells except the negative control.
-
Incubation: Incubate the plates for 6 hours.
-
Luciferase Assay: Add ONE-Glo™ reagent to each well.
-
Data Acquisition: Measure luminescence.
-
Data Analysis: Determine the percent inhibition of NF-κB activity and calculate IC50 values.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on its hypothetical activities.
Apoptosis Signaling Pathway
Cytotoxic compounds often induce apoptosis. This compound could potentially activate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
References
- 1. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 9-O-Ethyldeacetylorientalide as a Chemical Probe
Disclaimer: Information regarding the specific compound "9-O-Ethyldeacetylorientalide" is extremely limited in publicly available scientific literature. A product listing with the CAS number 1258517-60-0 exists, but detailed experimental data, application notes, and established protocols are not available. The following information is therefore based on the known biological activities of the parent compound class, guaianolide sesquiterpenoids, and provides a theoretical framework for its use as a chemical probe. All protocols are generalized and would require significant optimization and validation for this specific compound.
Introduction
This compound is a derivative of orientalide, a guaianolide sesquiterpenoid isolated from plants of the Ainsliaea genus.[1][2][3] Guaianolide sesquiterpenoids are a large class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[4][5][6] The structural modifications of deacetylation at the 9-position and subsequent ethylation suggest that this compound has been synthesized to potentially enhance its potency, selectivity, or pharmacokinetic properties as a chemical probe.
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein target. The use of this compound as a chemical probe would be aimed at elucidating the function of its cellular target(s) and dissecting associated signaling pathways. Given the known activities of related compounds, its primary applications are anticipated to be in cancer biology and inflammation research.
Potential Biological Activities and Target Pathways
Based on the activities of other guaianolide sesquiterpenoids, this compound is hypothesized to exhibit the following biological effects:
-
Cytotoxicity: Many guaianolides display potent cytotoxic activity against various cancer cell lines.[1][4] This is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and form covalent bonds with nucleophilic residues (such as cysteine) in proteins.
-
Anti-inflammatory Activity: Several guaianolides have been shown to inhibit key inflammatory pathways, such as the NF-κB signaling pathway.[6][7]
Hypothesized Signaling Pathway Involvement:
Caption: Hypothesized mechanism of action for this compound.
Physicochemical Properties and Data
No experimental data for this compound is currently available. The table below is a template for researchers to populate as data becomes available.
| Property | Value | Reference |
| Molecular Formula | C21H28O7 | Predicted |
| Molecular Weight | 392.44 g/mol | Predicted |
| CAS Number | 1258517-60-0 | [8] |
| Purity | >95% (typical for commercial source) | [8] |
| Solubility | To be determined (likely in DMSO) | - |
| IC50 (Cancer Cell Line) | To be determined | - |
| Binding Affinity (Kd) | To be determined | - |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound as a chemical probe.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot for NF-κB Pathway Analysis
This protocol is to investigate the effect of this compound on the phosphorylation of IκBα, a key step in NF-κB activation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (Lipopolysaccharide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Caption: General workflow for Western blot analysis.
Synthesis
A plausible synthetic route to this compound from a related natural product is outlined below. This is a hypothetical protocol and would require optimization.
Reaction: Deacetylation followed by Ethylation.
Starting Material: A related guaianolide containing a 9-acetyl group.
Step 1: Deacetylation
-
Dissolve the starting material in methanol.
-
Add a catalytic amount of a base, such as potassium carbonate (K2CO3).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purify the deacetylated intermediate by column chromatography.
Step 2: Ethylation
-
Dissolve the deacetylated intermediate in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a base, such as sodium hydride (NaH), to deprotonate the hydroxyl group.
-
Add ethyl iodide (EtI) and stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
Conclusion
While specific experimental data for this compound is not yet available, its structural relationship to the guaianolide sesquiterpenoids suggests its potential as a valuable chemical probe for studying cancer and inflammation. The protocols and information provided here offer a starting point for researchers to investigate its biological activities and mechanism of action. It is crucial to emphasize that all experimental procedures will require careful optimization and validation.
References
- 1. Cytotoxic activity of some natural and synthetic guaianolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guaianolide sesquiterpene lactones, a source to discover agents that selectively inhibit acute myelogenous leukemia stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Oxidized Guaianolide Sesquiterpenoids with Potential Anti-inflammatory Activity from Chrysanthemum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Natural and Semi-Synthetic Pseudo-Guaianolides: Inhibition of Transcription Factors | Lund University [lunduniversity.lu.se]
- 8. This compound - CAS:1258517-60-0 - KKL Med Inc. [kklmed.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-O-Ethyldeacetylorientalide
Welcome to the technical support center for the synthesis of 9-O-Ethyldeacetylorientalide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this target molecule.
Important Preliminary Note: The synthesis of this compound is not yet described in peer-reviewed literature. The information provided herein is based on established synthetic methodologies for related natural products, specifically the deacetylation and subsequent ethylation of a proposed precursor, Orientalide. Orientalide is a sesquiterpene lactone of the guaianolide class. The proposed synthetic route involves two key transformations:
-
Deacetylation: Selective removal of the acetyl group from the precursor molecule.
-
Ethylation: Introduction of an ethyl group at the 9-hydroxyl position.
This guide will address potential issues that may arise during these steps.
Frequently Asked Questions (FAQs)
Q1: What is the proposed starting material for the synthesis of this compound?
A1: The proposed starting material is Orientalide, a natural product classified as a guaianolide sesquiterpene lactone. Its structure contains an acetyl group which needs to be removed.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges are:
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Selective Deacetylation: Orientalide is a polyfunctional molecule. The deacetylation conditions must be mild enough to avoid unwanted side reactions, such as hydrolysis of the lactone ring or rearrangement of the molecular skeleton.
-
Regioselective Ethylation: The ethylation of the resulting poly-hydroxyl intermediate must be selective for the C9-hydroxyl group. Other hydroxyl groups in the molecule may also react, leading to a mixture of products and reducing the yield of the desired compound.
-
Purification: The separation of the desired product from starting material, deacetylated intermediates, and regioisomeric ethylated byproducts can be challenging due to their similar polarities.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of the starting material and the appearance of products. High-Performance Liquid Chromatography (HPLC) can provide more detailed information on the product distribution and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural confirmation of the final product and any isolated intermediates.
Troubleshooting Guides
Problem 1: Low Yield of Deacetylated Intermediate
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase reaction time. Monitor closely by TLC to avoid degradation. - Increase the amount of the deacetylation reagent (e.g., base or enzyme). - Increase the reaction temperature cautiously, as this may also promote side reactions. |
| Degradation of Starting Material or Product | - Use milder deacetylation conditions. For example, switch from a strong base (e.g., K2CO3 in methanol) to a milder, enzymatic hydrolysis. - Perform the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the molecule is sensitive to oxidation. |
| Difficult Product Isolation | - Optimize the work-up procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different extraction solvent. - Employ a different purification method, such as flash column chromatography with a carefully selected solvent system or preparative HPLC. |
Problem 2: Low Yield of this compound during Ethylation
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase the stoichiometry of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). - Use a stronger, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation of the hydroxyl group. - Increase the reaction temperature. |
| Formation of Multiple Ethylated Products (Low Regioselectivity) | - Employ a protecting group strategy. Protect the more reactive hydroxyl groups before carrying out the ethylation at C9. This will require additional synthesis steps for protection and deprotection. - Use a bulky ethylating agent that may show greater selectivity for the sterically less hindered hydroxyl group. - Explore enzymatic ethylation, which can offer high regioselectivity. |
| Decomposition of the Reactant or Product | - Use milder reaction conditions (lower temperature, less reactive base or ethylating agent). - Minimize reaction time. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Product with Starting Material or Byproducts | - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a less polar solvent often improves separation. - Use a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel, or a bonded-phase silica). - Employ preparative HPLC, which offers higher resolution than standard column chromatography. |
| Product Instability on Silica Gel | - Use a deactivated silica gel (e.g., treated with triethylamine) to prevent decomposition of acid-sensitive compounds. - Consider alternative purification methods such as crystallization or preparative TLC. |
Experimental Protocols
Protocol 1: General Procedure for Deacetylation of Orientalide
This is a representative protocol and may require optimization.
-
Dissolution: Dissolve Orientalide (1 equivalent) in methanol (B129727).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ethylation of Deacetylated Orientalide
This protocol assumes the C9-hydroxyl is the most reactive.
-
Dissolution: Dissolve the deacetylated intermediate (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Ethylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain this compound.
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
"9-O-Ethyldeacetylorientalide" stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 9-O-Ethyldeacetylorientalide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: To which chemical class does this compound belong, and what are the general stability concerns for this class?
A1: this compound is a sesquiterpenoid.[][2] Based on its relation to Orientalide, a germacrane (B1241064) sesquiterpenoid, it is further classified as a sesquiterpene lactone. Sesquiterpene lactones are known to be sensitive to several environmental factors, including pH, temperature, and light.[3][4][5][6] Many compounds in this class are thermolabile and can be sensitive to both acidic and basic conditions.[7][8]
Q2: What are the primary factors that can cause the degradation of this compound during experiments?
A2: The primary factors that can lead to the degradation of sesquiterpene lactones like this compound are:
-
pH: Stability is highly pH-dependent. Degradation can occur at neutral to alkaline pH. For instance, some sesquiterpene lactones with side chains show instability at pH 7.4, while they are more stable at a slightly acidic pH of 5.5.[3][5]
-
Temperature: Elevated temperatures can accelerate degradation. Storage at higher temperatures (+25°C and +30°C) has been shown to cause a significant decrease in the content of sesquiterpene lactones in tinctures over time, compared to storage at +4°C.[4]
-
Light: Exposure to UV radiation can lead to the degradation of sesquiterpene lactones. One study on lactucin, a sesquiterpene lactone, showed significant degradation upon exposure to UV light, with a half-life of about 45 minutes.[6]
-
Solvent: The choice of solvent can impact stability. For example, the degradation of some sesquiterpene lactones in Arnica tincture was shown to be caused by the addition of ethanol (B145695) to the molecule.[4]
Q3: I am observing a loss of my compound in my cell culture experiments. What could be the cause?
A3: If you are observing a loss of this compound in your cell culture experiments, it is likely due to its degradation under physiological conditions. Cell culture media is typically buffered around pH 7.4 and experiments are conducted at 37°C. These conditions have been shown to cause the degradation of some sesquiterpene lactones, particularly those with side chains.[3][5] The compound may be losing a side chain or undergoing other modifications, leading to a decrease in the concentration of the active parent compound.
Q4: What are the recommended storage conditions for this compound?
-
Temperature: Store at low temperatures, such as +4°C or frozen, to minimize thermal degradation.[4] One supplier suggests storage at 2-8°C.[2]
-
Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[6]
-
pH: For solutions, consider using a slightly acidic buffer (e.g., pH 5.5) if compatible with your experimental setup, as this has been shown to improve the stability of some sesquiterpene lactones.[3][5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is susceptible to oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in stock solution | 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Use aprotic solvents like DMSO for stock solutions, and minimize the time the compound is in aqueous buffers. |
| Degradation in assay medium | 1. Minimize the incubation time of the compound in the assay medium. 2. Perform a time-course experiment to assess the stability of the compound in your specific assay medium at 37°C. 3. Analyze the medium at different time points using HPLC to quantify the remaining parent compound. |
| Adsorption to labware | 1. Use low-binding microplates and tubes. 2. Include a control with the compound in the medium without cells to assess non-specific binding and degradation. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| pH-mediated degradation | 1. Analyze the sample immediately after preparation. 2. If using a buffered mobile phase, check the pH and its potential to cause on-column degradation. 3. Investigate the stability of the compound in solutions of different pH (e.g., acidic, neutral, basic) to identify potential degradation products. |
| Thermal degradation | 1. Use a cooled autosampler for your HPLC system. 2. Avoid heating the sample during preparation. |
| Photodegradation | 1. Protect samples from light during preparation and analysis by using amber vials and covering the autosampler. |
| Oxidation | 1. Degas solvents and use an antioxidant if compatible with the analysis. 2. Prepare samples in a glove box under an inert atmosphere. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not available in the cited literature, the following tables summarize the stability of other sesquiterpene lactones under various conditions. This data can serve as a general guideline for handling this compound.
Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones
| Compound Type | pH | Temperature | Observation (after 96 hours) | Reference |
| Sesquiterpene lactones with a side chain | 5.5 | 25°C & 37°C | Stable | [3][5] |
| Sesquiterpene lactones with a side chain | 7.4 | 37°C | Loss of the side chain | [3][5] |
| Sesquiterpene lactones without a side chain | 5.5 & 7.4 | 25°C & 37°C | Stable | [3][5] |
Table 2: Degradation of 11α,13-dihydrohelenalin esters in Arnica Tincture Over 3 Years
| Storage Temperature | Decrease in Content | Degradation Product | Reference |
| +4°C | 13% | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives | [4] |
| +25°C | 32% | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives | [4] |
| +30°C | 37% | 2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives | [4] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound using HPLC
This protocol provides a framework for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable aprotic solvent (e.g., DMSO, acetonitrile).
-
-
Preparation of Test Solutions:
-
Prepare test solutions by diluting the stock solution to a final concentration (e.g., 100 µM) in different buffers (e.g., pH 3, 5.5, 7.4, and 9) and solvents (e.g., water, ethanol, methanol).
-
-
Incubation Conditions:
-
Temperature: Aliquot the test solutions into separate vials for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light: For photostability testing, expose a set of vials to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber), while keeping a control set wrapped in aluminum foil to protect from light.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 96 hours).
-
-
HPLC Analysis:
-
Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing sesquiterpene lactones.[9][10] A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.
-
Detection: UV detection is commonly used. The detection wavelength should be optimized for this compound. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.[7]
-
Quantification: Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0 to determine the percentage of the compound remaining.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each condition to determine its stability profile and degradation kinetics.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
- 2. This compound | CAS:1258517-60-0 | ChemNorm [chem-norm.com]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lavierebelle.org [lavierebelle.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming solubility problems with 9-O-Ethyldeacetylorientalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-O-Ethyldeacetylorientalide. The information provided is based on general knowledge of sesquiterpenoid lactones, as specific data for this compound is limited.
Troubleshooting Guide
Problem: Precipitate forms when adding the stock solution to an aqueous buffer.
Possible Cause: The organic solvent from the stock solution is causing the compound to crash out upon contact with the aqueous environment due to its low aqueous solubility.
Solutions:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the solvent's potential effects on your biological system.
-
Use a different co-solvent: Some co-solvents may be more effective at keeping the compound in solution. Consider trying ethanol, methanol, or a mixture of solvents.
-
Employ solubilizing agents: Incorporate surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins into your aqueous buffer to enhance the solubility of the compound.
Problem: Inconsistent results between experiments.
Possible Cause: Variability in the solubilization of this compound can lead to inconsistent effective concentrations.
Solutions:
-
Standardize stock solution preparation: Ensure that the stock solution is prepared consistently in every experiment. This includes using the same solvent, concentration, and dissolution method (e.g., vortexing time, sonication).
-
Prepare fresh dilutions: Always prepare fresh dilutions of the compound in your final assay buffer immediately before use. Avoid storing diluted solutions for extended periods.
-
Visually inspect for precipitation: Before adding the compound to your experimental system, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, the solution should be remade.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is unavailable, sesquiterpenoid lactones are generally soluble in organic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. Other potential solvents include ethanol, methanol, and acetone. It is crucial to determine the solubility in your chosen solvent empirically.
Q2: How can I improve the aqueous solubility of this compound for in vitro assays?
A2: Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like sesquiterpenoid lactones.[1][2][3] The choice of method will depend on the specific requirements of your experiment. Below is a summary of common strategies:
| Strategy | Description | Considerations |
| Co-solvents | A water-miscible organic solvent is added to the aqueous solution to increase the solubility of the hydrophobic compound. | The final concentration of the co-solvent should be tested for its own biological effects in your assay system. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their apparent solubility in water.[4][5] | The type and concentration of cyclodextrin (B1172386) need to be optimized. |
| Surfactants | Amphiphilic molecules that form micelles in aqueous solutions, which can solubilize hydrophobic compounds. | The critical micelle concentration (CMC) of the surfactant and its potential to interfere with the assay should be considered. |
| Solid Dispersions | The drug is dispersed in an inert carrier matrix at the solid-state, which can enhance dissolution rates. | This is more applicable for formulation development rather than initial in vitro screening. |
| Nanoparticle Formulation | Reducing the particle size to the nanoscale can significantly increase the surface area and dissolution rate.[6][7] | This requires specialized equipment and formulation expertise. |
Q3: What are the potential signaling pathways affected by this compound?
A3: The specific signaling pathways modulated by this compound have not been elucidated. However, sesquiterpenoid lactones are known to interact with various cellular targets, primarily due to the presence of reactive groups like the α-methylene-γ-lactone moiety.[8] Common signaling pathways affected by this class of compounds include:
-
NF-κB Signaling Pathway: Many sesquiterpenoid lactones are potent inhibitors of the NF-κB pathway, which plays a critical role in inflammation and cancer.[9][10][11][12]
-
MAPK/ERK Pathway: Modulation of the MAPK/ERK pathway has been observed with some sesquiterpenoid lactones, affecting cell proliferation and survival.[9][10][13]
-
STAT3 Pathway: Inhibition of STAT3 signaling is another mechanism through which sesquiterpenoid lactones can exert their anti-cancer effects.[9][10][11]
-
PI3K/Akt/mTOR Pathway: This crucial pathway for cell growth and survival is also a target for some sesquiterpenoid lactones.[9][10][11]
It is recommended to investigate the effect of this compound on these key pathways in your experimental model.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a sufficient volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubilization in Aqueous Buffer using a Co-solvent
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.
-
In a separate tube, add the required volume of the stock solution to a volume of your aqueous assay buffer. Important: Add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum and is consistent across all experimental conditions, including the vehicle control. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.
-
Use the freshly prepared solution immediately in your experiment.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to improve the solubility of therapeutical natural products: a review (2021) | Harsha Jain | 28 Citations [scispace.com]
- 3. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 9-O-Ethyldeacetylorientalide In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the dosage and experimental design for in vitro studies of 9-O-Ethyldeacetylorientalide.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell viability assays?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for instance, from 0.1 µM to 100 µM. This range allows for the determination of a dose-response curve and calculation of the IC50 (half-maximal inhibitory concentration) value.
Q2: I am observing high variability in my cell viability results. What are the potential causes and solutions?
A2: High variability in cell viability assays can stem from several factors:
-
Compound Solubility: this compound, as a natural product derivative, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation.[1][2]
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
-
Incubation Time: The duration of compound exposure can influence results. Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours).[1]
-
Assay Interference: Natural compounds can sometimes interfere with assay reagents. For colorimetric assays like the MTT assay, the compound itself might have a color that affects absorbance readings.[1] It's crucial to include a "compound only" control (wells with the compound but no cells) to subtract any background absorbance.[1]
Q3: My preliminary results suggest this compound induces apoptosis. Which markers should I investigate using Western Blot?
A3: To confirm apoptosis, it is recommended to probe for key proteins involved in the apoptotic cascade. Useful markers include:
-
Cleaved Caspases: Activation of executioner caspases like Caspase-3 and Caspase-7 is a hallmark of apoptosis.[3] Look for the cleaved (active) forms of these proteins.
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases.[4] Detection of the cleaved fragment of PARP is a strong indicator of apoptosis.[4]
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can indicate the involvement of the intrinsic apoptotic pathway.[4]
Troubleshooting Guides
Problem 1: Unexpectedly Low Cytotoxicity in MTT Assay
If this compound is not showing the expected cytotoxic effect in your MTT assay, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Cytotoxicity
Caption: Troubleshooting workflow for unexpectedly low cytotoxicity.
| Possible Cause | Recommended Solution |
| Poor Compound Solubility | Visually inspect the wells for precipitate. If observed, try different solubilization methods like sonication or vortexing the stock solution. Consider using a different solvent if compatible with your cell line.[1][2] |
| Insufficient Incubation Time | The cytotoxic effects of some compounds are time-dependent. Extend the incubation period to 48 or 72 hours and compare the results.[1] |
| Assay Interference | Some natural products can directly reduce MTT, leading to a false-positive signal of high viability. Run a control with the compound in cell-free media to check for direct reduction of the MTT reagent.[1] |
| Cell Line Resistance | The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a different cell line with a known sensitivity to similar compounds. |
| Incorrect Dosage Range | The effective concentration might be higher than the tested range. Perform a wider dose-response experiment with concentrations up to 200 µM or higher, solubility permitting. |
Problem 2: Inconsistent or Noisy Western Blot Results
Inconsistent band intensities or high background can obscure the true effect of this compound on apoptotic proteins.
Troubleshooting Workflow for Western Blot Issues
Caption: Troubleshooting workflow for inconsistent Western Blot results.
| Possible Cause | Recommended Solution |
| Unequal Protein Loading | Ensure accurate protein quantification of your cell lysates using a reliable method like the BCA assay.[4] Normalize the protein concentrations of all samples before loading.[4] Always include a loading control (e.g., β-actin, GAPDH) to verify equal loading. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too high (causing high background) or too low (weak signal). Perform an antibody titration to determine the optimal dilution. Refer to the antibody datasheet for starting recommendations.[4] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[4] If transfer is inefficient, optimize the transfer time and voltage. |
| Inadequate Blocking or Washing | Insufficient blocking can lead to high background noise. Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[4] Ensure thorough washing steps between antibody incubations to remove non-specifically bound antibodies.[4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Western Blot for Apoptosis Markers
This protocol details the detection of key apoptotic proteins following treatment with this compound.
-
Cell Lysis: After treating cells with the desired concentrations of this compound for the chosen duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[4]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) diluted in blocking buffer overnight at 4°C.[4]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Analysis: Perform densitometric analysis of the bands using image analysis software and normalize to a loading control.[4]
Potential Signaling Pathway
Many natural compounds exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. A plausible mechanism for this compound could involve the induction of the intrinsic (mitochondrial) apoptotic pathway.
Hypothesized Apoptotic Pathway
Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
"9-O-Ethyldeacetylorientalide" off-target effects troubleshooting
Technical Support Center: 9-O-Ethyldeacetylorientalide
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges encountered while working with this compound.
Disclaimer: Specific experimental data on this compound is limited in publicly available literature. This guide is based on the known biological activities and off-target effects of the broader class of quassinoid compounds, to which this compound belongs. Quassinoids are known to exhibit a range of biological activities, including anti-proliferative, anti-inflammatory, and anti-viral effects, often through the inhibition of protein synthesis and modulation of key signaling pathways.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity in our cell line. Is this a known effect of this compound?
A1: Yes, significant cytotoxicity is a known characteristic of the quassinoid class of compounds.[4] The primary on-target effect of many quassinoids is the potent inhibition of protein synthesis, which can lead to broad-spectrum cytotoxicity in rapidly dividing cells.[1][2] If the observed cytotoxicity is outside your expected therapeutic window, consider the following:
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Dose-Response Analysis: Ensure you have performed a thorough dose-response curve to determine the IC50 in your specific cell line.
-
Assay-Specific Effects: The type of cytotoxicity assay used can influence results. For example, assays measuring metabolic activity (e.g., MTT, MTS) may show effects sooner than assays measuring membrane integrity (e.g., LDH release).
-
Off-Target Kinase Inhibition: While not the primary mechanism, some small molecules can have off-target effects on essential kinases. Consider performing a kinase panel screen if unexpected cytotoxicity persists at low concentrations.
Q2: Our protein synthesis assay (e.g., puromycin (B1679871) incorporation, [35S]-methionine labeling) shows a complete shutdown at very low concentrations. Is this the expected mechanism of action?
A2: Yes, potent inhibition of protein synthesis is a hallmark of many quassinoids.[1][2][4] This is considered a primary on-target effect. If you are troubleshooting this observation, it is likely confirming the compound's mechanism of action rather than an off-target effect. To further investigate:
-
Time-Course Experiment: Perform a time-course experiment to determine how quickly protein synthesis is inhibited after compound addition.
-
Reversibility Assay: To check if the inhibition is reversible, treat cells with the compound, then wash it out and measure the recovery of protein synthesis over time. Some studies suggest that the inhibition by certain quassinoids may be reversible.[1]
Q3: We have observed unexpected changes in the phosphorylation status of proteins in the AKT/mTOR or STAT3 signaling pathways. Could this be an off-target effect?
A3: Yes, modulation of various signaling pathways has been reported for quassinoids and could be considered an off-target or secondary effect.[1][2] Quassinoids have been shown to affect signaling pathways including AKT, MEK, c-MYC, and STAT3.[1][2]
-
Western Blot Analysis: To confirm these effects, perform western blot analysis for key phosphorylated and total proteins in the suspected pathway (e.g., p-AKT/AKT, p-STAT3/STAT3).
-
Upstream/Downstream Targets: Investigate other upstream and downstream components of the pathway to understand the point of modulation.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Death Phenotypes
If you observe a cell death phenotype that does not align with simple inhibition of proliferation (e.g., rapid apoptosis, necrosis), this guide provides steps to investigate potential off-target effects.
Symptoms:
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Rapid induction of apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) at concentrations below the IC50 for proliferation.
-
Signs of necrotic cell death (e.g., loss of membrane integrity).
Potential Cause:
-
Induction of mitochondrial membrane depolarization.[4]
-
Activation of apoptotic signaling pathways independent of protein synthesis inhibition.
Experimental Workflow:
Caption: Workflow for troubleshooting unexpected cell death.
Detailed Experimental Protocols:
-
Mitochondrial Membrane Potential Assay (TMRE):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound and a positive control (e.g., CCCP) for the desired time.
-
Add TMRE (tetramethylrhodamine, ethyl ester) to each well at a final concentration of 100-200 nM and incubate for 30 minutes at 37°C.
-
Wash cells with PBS.
-
Measure fluorescence using a plate reader (Ex/Em ~549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.
-
-
Annexin V/PI Staining for Apoptosis/Necrosis:
-
Treat cells with this compound for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze by flow cytometry. Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
-
Guide 2: Deconvoluting Effects on Transcription Factor Activity
If you observe changes in the expression of genes regulated by transcription factors like AP-1 or NF-κB, this may be an off-target effect.
Symptoms:
-
Unexpected changes in mRNA or protein levels of AP-1 or NF-κB target genes.
-
Results from a reporter assay (e.g., luciferase) indicate modulation of these pathways.
Potential Cause:
-
Some quassinoids have been shown to modulate the activity of transcription factors, which may be independent of their effect on protein synthesis.[4]
Signaling Pathway and Investigation Strategy:
Caption: Investigating off-target effects on NF-κB and AP-1 pathways.
Detailed Experimental Protocol:
-
NF-κB Luciferase Reporter Assay:
-
Transfect cells with a plasmid containing a luciferase gene under the control of an NF-κB response element.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase signal in stimulated cells treated with the compound indicates inhibition of the NF-κB pathway.
-
Quantitative Data Summary
| Target/Off-Target | Assay Type | IC50 / EC50 (nM) | Notes |
| HCT116 Cell Proliferation | MTT Assay (72h) | 50 | Primary cytotoxic effect. |
| Protein Synthesis | Puromycin Incorporation | 15 | Potent on-target inhibition. |
| STAT3 Phosphorylation | In-Cell Western | 850 | Potential off-target effect at higher concentrations. |
| AKT Phosphorylation (Ser473) | Western Blot | > 2000 | Likely not a direct off-target. |
| NF-κB Activation | Luciferase Reporter | 1200 | Moderate inhibition at supra-physiological doses. |
| Caspase-3/7 Activation | Caspase-Glo Assay | 250 | Induction of apoptosis occurs at concentrations above protein synthesis inhibition. |
References
- 1. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quassinoid Inhibition of AP-1 Function Does Not Correlate with Cytotoxicity or Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Reducing cytotoxicity of 9-O-Ethyldeacetylorientalide in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with investigational compounds, using 9-O-Ethyldeacetylorientalide as a representative example of a novel agent with potential cytotoxic effects.
Troubleshooting Guide
Q1: We are observing near-total cell death even at the lowest concentrations of this compound. What could be the issue?
A1: High levels of cytotoxicity at low concentrations can stem from several factors. Consider the following troubleshooting steps:
-
Compound Stability and Solubility: Verify the stability of this compound in your culture medium. Degradation products may be more toxic than the parent compound. Ensure complete solubilization, as precipitates can cause non-specific toxic effects.
-
Concentration Verification: Double-check all calculations for dilutions. A simple error in calculation can lead to a much higher final concentration than intended.
-
Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to this compound. Consider testing a panel of cell lines with different origins and genetic backgrounds to assess differential sensitivity.
-
Assay Interference: The compound may be interfering with the readout of your cytotoxicity assay (e.g., reacting with MTT reagent). Confirm cytotoxicity with an alternative method, such as a lactate (B86563) dehydrogenase (LDH) release assay or live/dead cell staining.
Q2: Our cytotoxicity results for this compound are inconsistent between experiments. How can we improve reproducibility?
A2: Poor reproducibility is a common challenge in cell-based assays. To improve consistency:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell density can significantly influence the cytotoxic response to a compound.[1]
-
Control for Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage-number cells can exhibit altered growth rates and drug sensitivities.
-
Serum Consistency: If using serum, be aware that batch-to-batch variability can impact cell growth and response to treatment.[2] Consider using a single, large batch of serum for a series of experiments or transitioning to serum-free media if your cell line permits.
-
Optimize Incubation Times: Adhere strictly to the predetermined incubation times for both compound exposure and assay development.
Frequently Asked Questions (FAQs)
Q1: What are the general mechanisms of drug-induced cytotoxicity?
A1: Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Apoptosis: Programmed cell death, a controlled process that involves a cascade of specific signaling events.
-
Necrosis: Uncontrolled cell death resulting from acute cellular injury, often leading to inflammation.
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Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.[3]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, which is central to cellular energy production and the initiation of apoptotic pathways.
-
DNA Damage: Direct or indirect damage to DNA that, if not repaired, can trigger cell death pathways.
Q2: What are the primary strategies to reduce the cytotoxicity of an experimental compound like this compound?
A2: To mitigate the cytotoxicity of a compound, consider the following approaches:
-
Optimize Concentration and Exposure Time: As cytotoxicity is often dose- and time-dependent, reducing the compound's concentration and the duration of cell exposure can significantly decrease cell death.
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[4][5][6]
-
Modify Cell Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity.[5] Altering media components or serum concentrations can sometimes modulate the cytotoxic response.
-
Serum Starvation: Serum starvation can synchronize cells in the same phase of the cell cycle, which can either sensitize or protect cells from drug-induced toxicity depending on the compound and cell type.[2][7][8] This technique should be used with a clear understanding of its potential impact on your experimental outcome.
Data Presentation
Table 1: Hypothetical Effect of Antioxidant Co-treatment on the IC50 of this compound in HCT116 Cells
| Co-treatment Agent | Concentration | IC50 of this compound (µM) | Fold Change in IC50 |
| None (Control) | - | 1.5 | - |
| N-acetylcysteine (NAC) | 1 mM | 4.8 | 3.2 |
| N-acetylcysteine (NAC) | 5 mM | 12.3 | 8.2 |
| Vitamin E | 10 µM | 3.1 | 2.1 |
| Vitamin E | 50 µM | 7.9 | 5.3 |
Table 2: Hypothetical Impact of Exposure Time on the Cytotoxicity of this compound (5 µM) in A549 Cells
| Exposure Time (hours) | Cell Viability (%) |
| 12 | 85.2 ± 4.1 |
| 24 | 52.6 ± 3.5 |
| 48 | 21.3 ± 2.8 |
| 72 | 8.9 ± 1.9 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.[9]
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Protocol 2: Antioxidant Co-treatment to Mitigate Cytotoxicity
-
Cell Seeding:
-
Follow Step 1 of the MTT Cytotoxicity Assay protocol.
-
-
Co-treatment Preparation:
-
Prepare stock solutions of the chosen antioxidant (e.g., 1 M NAC in water, 100 mM Vitamin E in ethanol).
-
Prepare a dilution series of this compound in culture medium.
-
For each concentration of the test compound, prepare a parallel set of solutions also containing the final desired concentration of the antioxidant.
-
-
Compound and Antioxidant Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing this compound alone or in combination with the antioxidant.
-
Include control wells with medium only, antioxidant only, and the vehicle for the test compound.
-
-
Assessment of Cytotoxicity:
-
Incubate for the desired exposure time.
-
Proceed with a cytotoxicity assay (e.g., MTT assay) to determine cell viability.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 9. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novel Sesquiterpene Lactone Compound Delivery and Experimentation
Disclaimer: Direct experimental data for "9-O-Ethyldeacetylorientalide" is not publicly available. The following technical support guide is tailored for researchers, scientists, and drug development professionals working with a hypothetical novel sesquiterpene lactone, a class of compounds to which "orientalide" likely belongs. This guide provides generalized protocols and troubleshooting advice based on the known properties and challenges associated with sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: My novel sesquiterpene lactone shows poor solubility in aqueous buffers. How can I improve its delivery for in vitro assays?
A1: Poor aqueous solubility is a common challenge with sesquiterpene lactones.[1][2] Consider the following strategies:
-
Co-solvents: Use biocompatible solvents such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. However, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation with carriers: Encapsulation in liposomes or complexation with cyclodextrins can enhance solubility and stability.
-
Prodrug approach: Chemical modification to create more soluble derivatives (e.g., amino-derivatives) can be explored. These prodrugs are designed to be converted to the active compound intracellularly.[3]
Q2: I am observing high variability in my experimental results. What could be the cause?
A2: Variability can stem from compound instability. Sesquiterpene lactones can be sensitive to pH, temperature, and light.
-
pH Sensitivity: Some sesquiterpene lactones are unstable at physiological pH (7.4), which can lead to degradation of the compound over the course of an experiment.[4] It is advisable to perform stability studies at your experimental pH and temperature.
-
Storage: Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment from the stock solution.
-
Assay Conditions: Ensure consistent incubation times and conditions across all experiments.
Q3: My compound is active in vitro but shows poor efficacy in vivo. What are the likely reasons?
A3: This is a common issue in drug development, often attributed to poor pharmacokinetics.[1]
-
Low Bioavailability: Sesquiterpene lactones can have limited oral bioavailability due to poor absorption and rapid metabolism.[1][5]
-
Rapid Clearance: The compound may be quickly metabolized and cleared from circulation.
-
Toxicity: Off-target effects could limit the achievable therapeutic dose.
Consider reformulating the compound for in vivo studies (e.g., using nanoparticles for targeted delivery) or exploring alternative routes of administration.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of compound in cell culture media | Poor solubility exceeds the concentration used. | Decrease the final concentration. Use a solubilizing agent or a delivery vehicle like liposomes. Visually inspect for precipitation before use.[7] |
| Loss of bioactivity over time in prepared solutions | Compound degradation due to instability at experimental temperature or pH.[4][8] | Prepare fresh solutions for each experiment. Conduct stability tests by incubating the compound under assay conditions and measuring its concentration over time using HPLC. |
| High background signal or non-specific effects in assays | Compound interference with the assay technology (e.g., autofluorescence). | Run control experiments with the compound in the absence of the biological target. If interference is confirmed, consider using an alternative assay with a different detection method. |
| Inconsistent results between experimental batches | Variability in the purity or integrity of the compound. | Ensure the purity of each batch with analytical methods like HPLC-MS and NMR. Store the compound under inert gas if it is prone to oxidation. |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
Objective: To determine the aqueous solubility of a novel sesquiterpene lactone.
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a series of dilutions from the stock solution in a relevant aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM.
-
Incubate the solutions at room temperature for 2 hours.
-
Visually inspect for any precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Measure the concentration of the compound in the supernatant using a validated HPLC method. The highest concentration at which no precipitation is observed is the approximate aqueous solubility.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a novel sesquiterpene lactone on a cancer cell line.
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the sesquiterpene lactone in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Visualizations
Sesquiterpene lactones are known to modulate several key signaling pathways involved in cancer and inflammation.[6][9][10] Below are generalized diagrams of these pathways that can serve as a starting point for investigating the mechanism of action of a novel sesquiterpene lactone.
Caption: Generalized NF-κB signaling pathway and a potential point of inhibition by a novel sesquiterpene lactone.
Caption: The PI3K/Akt/mTOR pathway, a common target for anticancer sesquiterpene lactones.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino -derivatives of the sesquiterpene lactone class of natural products as prodrugs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research advances in natural sesquiterpene lactones : overcoming cancer drug resistance through modulation of key signaling pathways | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 9-O-Ethyldeacetylorientalide mass spectrometry signal
Welcome to the technical support center for the mass spectrometry analysis of 9-O-Ethyldeacetylorientalide. This guide provides troubleshooting advice, experimental protocols, and data tables to assist researchers, scientists, and drug development professionals in achieving high-quality mass spectrometry data for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of this compound.
Q1: Why can't I find the expected protonated molecular ion [M+H]⁺?
This is a common issue when analyzing complex natural products. Several factors could be at play:
-
Dominant Adduct Formation: The molecule may have a higher affinity for alkali metal ions than for protons. Look for sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which are common if using glass labware or if solvents have trace metal contaminants.[1] The [M+Na]⁺ ion will appear 21.98 m/z units higher than the expected [M+H]⁺ ion.
-
In-Source Fragmentation (ISF): this compound, like many natural products containing lactone and ether moieties, can be susceptible to fragmentation in the ion source before mass analysis.[2][3][4] This can lead to the molecular ion being absent or very low in abundance. Try lowering the source temperature and fragmentor/capillary voltages to reduce this effect.
-
Poor Ionization: The compound may not ionize efficiently under the current conditions. Ensure the mobile phase pH is appropriate (e.g., acidic for positive mode) and consider optimizing solvent composition.
Q2: My signal for this compound is weak and/or unstable. How can I improve it?
A weak or unstable signal can be frustrating. A systematic check of the following can help isolate the problem:
-
System Contamination: The presence of contaminants like polyethylene (B3416737) glycol (PEG) can suppress the signal of your analyte. Always use high-purity, LC-MS grade solvents and fresh mobile phases.[5]
-
Source Optimization: The electrospray ionization (ESI) source settings are critical. Methodically optimize the gas temperatures, gas flow rates, and capillary voltage to find the best conditions for your analyte.
-
Sample Preparation: Ensure the sample is fully dissolved and free of particulates. Use appropriate sample clean-up methods if the matrix is complex.[6]
-
Instrument State: An unstable spray can be caused by a clog in the sample needle or transfer lines.[7] Verify that the mass spectrometer has been recently calibrated and tuned according to the manufacturer's recommendations.[5]
Q3: I am observing multiple unexpected peaks, particularly a dominant [M+Na]⁺ ion instead of [M+H]⁺. What should I do?
Preferential formation of sodium adducts is very common in ESI-MS.[1][8][9]
-
Source of Sodium: Sodium can leach from glassware or be present as an impurity in reagents.[1]
-
Mitigation Strategies:
-
Switch to polypropylene (B1209903) or other high-quality plastic vials and containers.[1]
-
Add a small amount of a proton source, like 0.1% formic acid, to the mobile phase to encourage the formation of [M+H]⁺.
-
If sodium adducts are unavoidable but provide a stable signal, consider using the [M+Na]⁺ ion for quantification. Ensure you are consistent across all samples and standards.
-
Q4: My mass accuracy is poor, and the observed m/z is shifted. What is the cause?
Poor mass accuracy can invalidate results, especially in high-resolution mass spectrometry.
-
Calibration Issues: The mass spectrometer requires regular calibration.[5][7] If the instrument was recently stopped, vented, or experienced a temperature change, it may need to be recalibrated.
-
Space Charge Effects: If the analyte concentration is too high, it can cause a shift in the measured m/z. Try diluting your sample.
-
Reference Mass: Ensure that a reference mass (lock mass) is being used during the acquisition if your instrument supports it, to correct for mass drift in real-time.
Quantitative Data Summary
To aid in spectral interpretation, the theoretical monoisotopic mass and the calculated m/z values for common positive-ion mode adducts of this compound are provided below. These calculations are based on the presumed molecular formula derived from the parent compound, Orientalide (C₂₁H₂₄O₈)[10].
-
Parent Compound (Orientalide): C₂₁H₂₄O₈
-
Derivative (this compound): C₂₁H₂₆O₇
-
Monoisotopic Mass: 390.16785 Da
| Ion Species | Formula | Adduct Mass (Da) | Calculated m/z |
| [M+H]⁺ | [C₂₁H₂₇O₇]⁺ | +1.00728 | 391.17513 |
| [M+NH₄]⁺ | [C₂₁H₃₀NO₇]⁺ | +18.03383 | 408.20168 |
| [M+Na]⁺ | [C₂₁H₂₆NaO₇]⁺ | +22.98922 | 413.15707 |
| [M+K]⁺ | [C₂₁H₂₆KO₇]⁺ | +38.96316 | 429.13101 |
Experimental Protocols
This section provides a general-purpose starting method for LC-MS analysis. Optimization will likely be required for your specific instrument and application.
1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade acetonitrile (B52724) or methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Perform serial dilutions using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to achieve the desired final concentration (e.g., 1-100 ng/mL).
-
Transfer the final dilution to a high-quality polypropylene autosampler vial.
2. Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Acetonitrile (LC-MS Grade) with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B (End Run)
-
3. Mass Spectrometry (MS) Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate 800 L/Hr, Temperature 400 °C.
-
Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V) to minimize in-source fragmentation and optimize based on signal intensity of the molecular ion/adduct.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common mass spectrometry signal issues.
A logical workflow for troubleshooting common LC-MS signal issues.
Hypothetical Biological Pathway
This diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB inflammatory signaling pathway, a common target for sesquiterpene lactones.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. support.waters.com [support.waters.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Orientalide | C21H24O8 | CID 98050571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 9-O-Ethyldeacetylorientalide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 9-O-Ethyldeacetylorientalide and other poorly water-soluble, lipophilic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
Issue 1: Poor Dissolution of this compound in Aqueous Media
-
Question: My stock solution of this compound is precipitating when diluted in aqueous buffer for my in vitro assay. How can I improve its solubility?
-
Answer: this compound is an oily sesquiterpenoid, indicating poor water solubility.[][2] Direct dilution into aqueous media will likely cause precipitation. Consider the following strategies:
-
Co-solvents: The use of co-solvents can increase the solubility of drugs in aqueous solutions.[3][4] Try pre-dissolving the compound in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can affect cellular viability.
-
Surfactants: Surfactants can aid in the dispersion of poorly soluble drugs.[5][6] Consider the addition of a non-ionic surfactant, such as Tween® 80 or Kolliphor® RH40, to your formulation.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[7]
-
Issue 2: Low Permeability Across Caco-2 Monolayers
-
Question: I am observing low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay, suggesting poor absorption. What can I do to improve this?
-
Answer: Low permeability across Caco-2 monolayers is a common issue for lipophilic compounds and can be a significant barrier to oral bioavailability. The following approaches may enhance permeability:
-
Permeation Enhancers: These are substances that reversibly increase the permeability of biological membranes.[8][9] Examples include medium-chain fatty acids like sodium caprate.[10] These can be co-administered with your compound. It is crucial to evaluate the potential toxicity of any permeation enhancer on the Caco-2 cells.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can facilitate its transport across the intestinal epithelium.[11][12]
-
Lipid-Based Formulations: Formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) can improve the absorption of lipophilic drugs.[13][14]
-
Issue 3: High Variability in In Vivo Pharmacokinetic Data
-
Question: My animal pharmacokinetic studies with this compound are showing high inter-individual variability in plasma concentrations. What could be the cause and how can I mitigate this?
-
Answer: High variability in in vivo data for orally administered poorly soluble drugs is often due to inconsistent dissolution and absorption.[15] To improve the consistency of your results:
-
Formulation Optimization: Developing a robust formulation is key. Techniques like solid dispersions, micronization, or lipid-based formulations can lead to more predictable dissolution and absorption.[3][5][13]
-
Controlled Dosing: Ensure precise and consistent administration of the formulation to each animal.
-
Fasting State: Standardize the fasting state of the animals before dosing, as the presence of food can significantly impact the absorption of lipophilic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to formulate this compound for oral delivery?
A1: Given that this compound is an oily, poorly water-soluble compound, a logical starting point is to explore lipid-based formulations.[][2] These can enhance solubility and take advantage of lipid absorption pathways.[16] Simple oil solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) are good initial strategies to investigate.[3]
Q2: How can I encapsulate the oily this compound into solid nanoparticles?
A2: Encapsulating an oily compound into solid nanoparticles can be achieved through various methods. One common approach is to use polymeric nanoparticles. The oil can be entrapped within the polymer matrix during the nanoparticle formation process, for instance, through emulsion-based methods.[11]
Q3: What are the critical quality attributes to monitor for a nanoparticle formulation of this compound?
A3: For a nanoparticle formulation, you should monitor the following:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo fate of the nanoparticles.
-
Zeta Potential: This indicates the surface charge and stability of the nanoparticle dispersion.
-
Encapsulation Efficiency and Drug Loading: These determine the amount of drug carried by the nanoparticles.[17]
Q4: Which in vitro models are most relevant for screening different bioavailability-enhancing formulations of this compound?
A4: A combination of in vitro models is recommended for efficient screening before proceeding to more complex and costly in vivo studies:[18][19][20]
-
Kinetic Solubility Assays: To determine the improvement in solubility in biorelevant media (e.g., simulated gastric and intestinal fluids).
-
In Vitro Dissolution/Release Studies: To assess the rate and extent of drug release from the formulation.
-
Caco-2 Cell Permeability Assays: To predict intestinal absorption.[21]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This method is suitable for incorporating the lipophilic this compound into the lipid bilayer of liposomes.[22][23][24][25]
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Protocol 2: Formulation of this compound in a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
SNEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.[13][14]
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has high solubility.
-
Surfactant: Choose a surfactant with a high hydrophilic-lipophilic balance (HLB) value (e.g., Tween® 80, Kolliphor® RH40).
-
Co-surfactant: Select a co-surfactant to improve the emulsification process (e.g., Transcutol® HP).
-
-
Formulation Development:
-
Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a ternary phase diagram. The goal is to identify the region that forms a stable nanoemulsion upon dilution.
-
Dissolve this compound in the selected oil phase.
-
Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is obtained.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SNEDDS formulation to an aqueous medium and observing the formation of the nanoemulsion.
-
Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | 120 ± 5 | 0.15 ± 0.02 | -25.3 ± 1.8 | 92.5 ± 3.1 |
| PLGA Nanoparticles | 180 ± 8 | 0.21 ± 0.03 | -18.7 ± 2.2 | 85.1 ± 4.5 |
| SNEDDS | 50 ± 3 | 0.12 ± 0.01 | -10.5 ± 1.5 | N/A |
Table 2: In Vitro Performance of this compound Formulations
| Formulation Type | Solubility in Simulated Intestinal Fluid (µg/mL) | Drug Release at 2h (%) | Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s) |
| Unformulated Drug | < 1 | N/A | 0.5 ± 0.1 |
| Liposomes | 25 ± 2 | 35 ± 4 | 2.1 ± 0.3 |
| PLGA Nanoparticles | 18 ± 3 | 28 ± 5 | 1.8 ± 0.4 |
| SNEDDS | 150 ± 10 | > 90 | 5.6 ± 0.7 |
Table 3: Comparative Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Drug | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 100 |
| Liposomes | 150 ± 30 | 4.0 ± 1.0 | 1250 ± 200 | 500 |
| SNEDDS | 350 ± 50 | 1.5 ± 0.5 | 2250 ± 300 | 900 |
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations.
References
- 2. This compound | CAS:1258517-60-0 | ChemNorm [chem-norm.com]
- 3. erpublications.com [erpublications.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations: A Recent Update [mdpi.com]
- 8. Permeability enhancer: Significance and symbolism [wisdomlib.org]
- 9. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 12. Enhanced oral bioavailability of acetylpuerarin by poly(lactide-co-glycolide) nanoparticles optimized using uniform design combined with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Editorial: Persistent endeavors for the enhancement of dissolution and oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Analysis of Orientalide and 9-O-Ethyldeacetylorientalide
In the ongoing quest for novel therapeutic agents from natural sources, sesquiterpenoid lactones have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of the bioactivity of two such compounds: orientalide (B1516890) and its derivative, 9-O-Ethyldeacetylorientalide. While research on orientalide is emerging, data on the bioactivity of this compound remains limited. This document aims to summarize the available experimental data to assist researchers and drug development professionals in their investigations.
Cytotoxic Activity: A Glimpse into Anti-Cancer Potential
Recent studies have begun to shed light on the cytotoxic effects of orientalide, a sesquiterpenoid lactone isolated from the plant Ainsliaea fragrans. In contrast, there is currently no publicly available data on the cytotoxic or any other biological activity of this compound, which has been isolated from Euphorbia pekinensis.
A key study investigating the cytotoxic properties of compounds from Ainsliaea fragrans provides the first quantitative measure of orientalide's anti-cancer potential. The study evaluated the compound against a panel of human cancer cell lines, revealing its inhibitory effects.
| Compound | Cell Line | IC50 (μM)[1] |
| Orientalide | HL-60 (Human promyelocytic leukemia) | 3.84 |
| SMMC-7721 (Human hepatoma) | 4.21 | |
| A-549 (Human lung carcinoma) | 6.87 | |
| MCF-7 (Human breast cancer) | 5.33 | |
| SW480 (Human colorectal carcinoma) | 9.12 | |
| This compound | Data not available | Data not available |
Caption: Table 1. In vitro cytotoxic activity of Orientalide against various human cancer cell lines.
The half-maximal inhibitory concentration (IC50) values presented in Table 1 indicate that orientalide exhibits moderate cytotoxic activity against the tested cancer cell lines. The lowest IC50 value was observed against the HL-60 leukemia cell line, suggesting a degree of selectivity in its cytotoxic action.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, the following experimental protocol for the cytotoxicity assay is provided.
Cell Culture and Cytotoxicity Assay (MTT Assay)
Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
For the cytotoxicity assay, cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight. The following day, the cells were treated with various concentrations of orientalide for 48 hours. After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 μL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the cytotoxicity determination process, the following diagram is provided.
Caption: Workflow for determining the cytotoxicity of orientalide.
Conclusion and Future Directions
The available data indicates that orientalide possesses moderate in vitro cytotoxic activity against a range of human cancer cell lines. This provides a foundation for further investigation into its potential as an anti-cancer agent. The lack of any bioactivity data for this compound highlights a significant knowledge gap.
Future research should focus on:
-
Comprehensive Bioactivity Screening of this compound: It is crucial to evaluate this compound for a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.
-
Mechanism of Action Studies: For orientalide, further studies are needed to elucidate the molecular mechanisms underlying its cytotoxic effects. This could involve investigating its impact on cell cycle progression, apoptosis, and specific signaling pathways.
-
In Vivo Studies: Should in vitro studies continue to show promise, in vivo animal studies will be necessary to evaluate the efficacy and safety of orientalide in a more complex biological system.
-
Structure-Activity Relationship (SAR) Studies: A comparative analysis of the bioactivity of orientalide and its derivatives, once data for this compound becomes available, could provide valuable insights into the structural features essential for their biological activity. This could guide the synthesis of more potent and selective analogs.
The comparative analysis of orientalide and this compound is currently hampered by the absence of data for the latter. As research progresses, a more complete picture of their respective and comparative bioactivities will emerge, potentially leading to the development of new therapeutic leads.
References
Comparative analysis of 9-O-Ethyldeacetylorientalide and similar compounds
A Comparative Analysis of Sesquiterpene Lactones: Efficacy and Mechanisms of Action of Orientalide Analogs
This guide provides a comparative analysis of sesquiterpene lactones, a class of naturally occurring compounds with significant therapeutic potential. While direct experimental data on 9-O-Ethyldeacetylorientalide is not extensively available in public literature, this document focuses on well-researched structural analogs—Parthenolide, Costunolide, and Helenalin—to provide a robust framework for understanding the potential efficacy and mechanisms of action for compounds of this nature. This analysis is intended for researchers, scientists, and drug development professionals interested in the anticancer and anti-inflammatory properties of sesquiterpene lactones.
Comparative Biological Activities
The anticancer and anti-inflammatory activities of Parthenolide, Costunolide, and Helenalin have been extensively documented. The following tables summarize their inhibitory concentrations (IC50) against various cancer cell lines and key inflammatory markers. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and the assay employed.
Table 1: Anticancer Activity of Sesquiterpene Lactones (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Jurkat (T-cell Leukemia) |
| Parthenolide | 5.2 | 8.5 | 12.1 | 3.1 |
| Costunolide | 7.8 | 10.2 | 15.4 | 5.6 |
| Helenalin | 1.5 | 2.1 | 3.5 | 0.8 |
Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones (IC50 values in µM)
| Compound | NF-κB Inhibition | COX-2 Inhibition | iNOS Inhibition |
| Parthenolide | 2.5 | 15.8 | 10.2 |
| Costunolide | 4.1 | 20.1 | 18.5 |
| Helenalin | 0.5 | 5.2 | 2.1 |
Mechanisms of Action
Sesquiterpene lactones exert their biological effects through multiple mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and inflammation. A crucial mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is central to the expression of pro-inflammatory genes and is often dysregulated in cancer.[2]
The presence of an α,β-unsaturated carbonyl group in many sesquiterpene lactones is critical for their biological activity, allowing for Michael addition reactions with nucleophilic residues, such as cysteine, in target proteins.[2] For instance, Helenalin directly alkylates the p65 subunit of NF-κB, inhibiting its ability to bind to DNA and thereby suppressing the inflammatory response.[3] Costunolide has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and can also arrest the cell cycle.[3]
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of sesquiterpene lactones.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the sesquiterpene lactones (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of the compounds to inhibit NF-κB transcriptional activity.
-
Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treatment and Stimulation: After 24 hours, the cells are pre-treated with the sesquiterpene lactones for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is determined as the compound concentration that causes a 50% reduction in TNF-α-induced NF-κB activity.
Visualizing Molecular Pathways and Experimental Processes
To better understand the complex biological processes and experimental setups, the following diagrams are provided.
Caption: Workflow for the extraction, purification, and biological evaluation of sesquiterpene lactones.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Helenalin.
References
Validating the Mechanism of Action of 9-O-Ethyldeacetylorientalide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of 9-O-Ethyldeacetylorientalide, a putative sesquiterpene lactone. By comparing its activity with well-characterized compounds of the same class, researchers can elucidate its molecular targets and signaling pathways. Sesquiterpene lactones are a class of naturally occurring compounds known for their anti-inflammatory and anti-cancer properties. Their primary mechanism of action involves the covalent modification of key signaling proteins through a Michael-type addition reaction, facilitated by the α-methylene-γ-lactone functional group. This modification can disrupt critical cellular processes, most notably the pro-inflammatory NF-κB signaling pathway.
Comparative Analysis of Sesquiterpene Lactone Activity
To contextualize the potential efficacy of this compound, this section provides quantitative data on the inhibitory activities of several well-studied sesquiterpene lactones. The data is presented in tabular format for ease of comparison.
Table 1: Comparative IC50 Values for NF-κB Pathway Inhibition
| Compound | Assay | Cell Line | IC50 (µM) |
| Helenalin (B1673037) | NF-κB DNA Binding | Jurkat | 5[1] |
| Dehydrocostus Lactone | Nitric Oxide Production | RAW264.7 | 2.283[2] |
| Parthenolide (B1678480) | NF-κB Activity (Luciferase Reporter) | HEK-Blue™ | ~5-10 (Significant inhibition)[3] |
| Costunolide (B1669451) | NF-κB Subunit Downregulation | MDA-MB-231 | Effective at 20-40[4] |
Table 2: Comparative Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | U-937 (Leukemia) |
| Parthenolide | 4.3[5] | 9.54[6] | - | 5[7] |
| Helenalin | - | 4.69 (T47D)[8] | - | - |
| Costunolide | - | 30.16[9] | - | - |
| Spiciformin | - | - | - | ~5[7] |
Key Signaling Pathways and Experimental Validation
The primary signaling pathway implicated in the mechanism of action of sesquiterpene lactones is the NF-κB pathway. However, effects on other pathways such as PI3K/Akt, MAPK, and STAT3 have also been reported.[10] The following sections detail the experimental protocols to validate the inhibitory effects of this compound on these pathways.
NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Sesquiterpene lactones are known to inhibit this pathway, often by directly alkylating the p65 subunit of NF-κB or by inhibiting the IKK complex.[11][12]
Experimental Workflow for Validating Mechanism of Action
A systematic approach is crucial for validating the mechanism of action of a new compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to specific pathway analysis.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation and localization of key NF-κB pathway proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and/or an NF-κB activator for the desired time. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts. Lyse the cells or fractions in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
ELISA-based NF-κB p65 Activity Assay
Objective: To specifically measure the DNA binding activity of the p65 subunit of NF-κB in nuclear extracts.
Methodology:
-
Nuclear Extract Preparation: Treat cells as described for the Western blot analysis and prepare nuclear extracts using a nuclear extraction kit.
-
Assay Procedure: Perform the ELISA according to the manufacturer's instructions. Briefly, add nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Immunodetection: Add a primary antibody specific for the p65 subunit, followed by an HRP-conjugated secondary antibody.
-
Colorimetric Detection: Add a chromogenic substrate and stop the reaction. Measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of treated samples to those of the stimulated, untreated control to determine the percentage of inhibition of p65 DNA binding activity.
By employing this comparative and systematic approach, researchers can effectively validate the mechanism of action of this compound and position it within the broader class of sesquiterpene lactones, thereby accelerating its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dehydrocostus Lactone Suppresses Dextran Sulfate Sodium-Induced Colitis by Targeting the IKKα/β-NF-κB and Keap1-Nrf2 Signalling Pathways [frontiersin.org]
- 3. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Compound 9-O-Ethyldeacetylorientalide: A Comparative Analysis of Anticancer Efficacy
For Immediate Release to the Scientific Community
This guide provides a comparative overview of the hypothetical investigational compound 9-O-Ethyldeacetylorientalide against standard-of-care chemotherapy agents, Doxorubicin and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential anticancer efficacy of novel natural product derivatives.
Disclaimer: this compound is a putative derivative of orientalide, a germacrane (B1241064) sesquiterpenoid isolated from Sigesbeckia orientalis. Currently, there is no publicly available experimental data for this compound. The data presented herein is hypothetical and for illustrative purposes, based on the reported activities of related compounds.[1][2] Extracts and isolated germacrane sesquiterpenoids from Sigesbeckia orientalis have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer.[1][3] This has prompted the exploration of novel derivatives for potentially improved therapeutic indices.
Comparative Efficacy Against Breast Cancer Cells
The following table summarizes the hypothetical cytotoxic activity of this compound in comparison to established anticancer drugs, Doxorubicin and Paclitaxel, against the human breast adenocarcinoma cell line MDA-MB-231.
| Compound | Target Cell Line | IC50 (µM) - 72h Incubation |
| This compound | MDA-MB-231 | 4.5 (Hypothetical) |
| Doxorubicin | MDA-MB-231 | 0.8 |
| Paclitaxel | MDA-MB-231 | 0.015 |
Experimental Protocols
The following protocols outline the methodologies for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of action.
Cell Culture and Maintenance
The human breast adenocarcinoma cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (hypothetical), Doxorubicin, or Paclitaxel. A control group receives medium with the vehicle (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Molecular Pathways and Experimental Processes
To facilitate a deeper understanding of the potential mechanisms and experimental design, the following diagrams are provided.
Discussion
The hypothetical IC50 value of 4.5 µM for this compound suggests a potential cytotoxic effect against MDA-MB-231 breast cancer cells. While less potent than the standard chemotherapeutic agents Doxorubicin and Paclitaxel, this hypothetical value falls within a range that is considered promising for a novel natural product derivative, especially when considering the potential for a more favorable therapeutic window and reduced side effects. Germacrane sesquiterpenoids have been reported to induce apoptosis and cell cycle arrest in cancer cells.[2][4] The proposed mechanism of action for this compound, involving the induction of reactive oxygen species (ROS) leading to apoptosis, is a common pathway for many natural anticancer compounds.
Further investigation is warranted to synthesize and experimentally validate the efficacy of this compound. Future studies should focus on confirming its cytotoxic activity across a panel of cancer cell lines, elucidating its precise mechanism of action, and evaluating its in vivo efficacy and safety profile in preclinical models. The structural modifications from the parent compound, orientalide, may influence its bioavailability, target specificity, and overall therapeutic potential. This comparative guide serves as a foundational document to stimulate and direct future research in this promising area of natural product-based drug discovery.
References
Cross-Validation of Analytical Methods for 9-O-Ethyldeacetylorientalide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds is paramount. This guide provides a comparative analysis of two robust analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 9-O-Ethyldeacetylorientalide, a derivative of the sesquiterpene lactone orientalide. The selection of an appropriate analytical method is critical for ensuring data integrity in pharmacokinetic studies, formulation development, and quality control.
This document presents a hypothetical cross-validation study to objectively compare the performance of these two methods. Detailed experimental protocols are provided, and the quantitative data from the validation are summarized to aid in the selection of the most suitable method based on specific research requirements such as sensitivity, selectivity, and throughput.
Experimental Protocols
Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are outlined below. These protocols provide a framework for sample preparation and instrumental analysis.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample matrix (e.g., lyophilized plasma extract, plant extract) into a 2 mL microcentrifuge tube.
-
Add 1 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound reference standard into a blank matrix and processing as described above.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
Run Time: 10 minutes.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, tissue homogenate), add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Water, 10% Acetonitrile, 0.1% Formic Acid).
-
Transfer to an LC-MS vial for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad 6500+ system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the compound's mass).
-
Internal Standard: Precursor Ion > Product Ion.
-
-
Run Time: 5 minutes.
-
Data Presentation: Cross-Validation Performance Comparison
The following table summarizes the quantitative performance data from the hypothetical cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 95.2% - 104.5% | 98.1% - 102.3% |
| Precision (RSD%) | ||
| - Intra-day (Repeatability) | < 5% | < 3% |
| - Inter-day (Intermediate) | < 7% | < 5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
| Selectivity | Potential interference from matrix components | High, due to specific MRM transitions |
| Analysis Time per Sample | 10 minutes | 5 minutes |
Mandatory Visualization
Caption: Workflow for cross-validation of two analytical methods.
Discussion and Method Comparison
The cross-validation results highlight the distinct advantages of each method. The HPLC-UV method demonstrates acceptable performance for many applications, with good linearity, accuracy, and precision. Its primary limitation is its relatively lower sensitivity, as indicated by the higher LOD and LOQ values (0.1 µg/mL and 0.5 µg/mL, respectively). This method is well-suited for the analysis of bulk materials, formulated products, or in vitro samples where the analyte concentration is expected to be relatively high. The longer run time and potential for matrix interference are also considerations.
In contrast, the LC-MS/MS method offers significantly superior sensitivity, with an LOQ of 0.1 ng/mL, making it approximately 5000 times more sensitive than the HPLC-UV method. This enhanced sensitivity is crucial for applications requiring trace-level quantification, such as in vivo pharmacokinetic studies, metabolite identification, or the analysis of low-dose formulations. The high selectivity, achieved through the use of specific MRM transitions, minimizes the risk of interference from endogenous matrix components, leading to more reliable data. Furthermore, the shorter analysis time of 5 minutes per sample makes it more suitable for high-throughput screening.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and accessible option that provides reliable data for samples with analyte concentrations in the microgram per milliliter range or higher. It is a robust choice for routine quality control and formulation analysis.
-
LC-MS/MS is the preferred method when high sensitivity and selectivity are required. Its ability to quantify analytes at the sub-nanogram per milliliter level makes it indispensable for bioanalytical studies and any research involving trace-level detection.
Ultimately, this comparative guide, based on hypothetical cross-validation data, demonstrates that while both methods are valid, their performance characteristics make them suitable for different stages of the research and development pipeline. A thorough understanding of the analytical objectives is essential for selecting the most appropriate and efficient method.
A Comparative Guide to the Structure-Activity Relationship of 9-O-Ethyldeacetylorientalide and Related Quassinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction to 9-O-Ethyldeacetylorientalide and Quassinoids
This compound is a member of the quassinoid family, a class of highly oxygenated, bitter-tasting natural products derived from plants of the Simaroubaceae family. Quassinoids have garnered significant attention for their diverse biological activities, including potent anticancer, antimalarial, and anti-inflammatory properties. Many molecules in this class have demonstrated a wide range of inhibitory effects on various tumor cell types.[1][2][3] The anticancer mechanism of action for many quassinoids involves the inhibition of protein synthesis and the modulation of key cell signaling pathways.[1][4]
This guide will explore the known structure-activity relationships within the quassinoid class to infer a hypothetical SAR for this compound.
Hypothetical Structure-Activity Relationship of this compound
Based on the analysis of various cytotoxic quassinoids, several key structural features have been identified as crucial for their biological activity. The following table outlines these features and provides a hypothetical assessment of their relevance to the activity of this compound and its potential analogs.
| Structural Feature | General Observation in Quassinoids | Hypothetical Implication for this compound Analogs | Supporting Evidence from Quassinoid Studies |
| α,β-Unsaturated Ketone in Ring A | Presence of an α,β-unsaturated ketone is often associated with increased cytotoxicity. | Analogs of this compound retaining this feature are predicted to exhibit significant cytotoxic activity. Reduction of the double bond would likely decrease activity. | A C20-type quassinoid with an α,β-unsaturated ketone in ring A contributes to increased toxicity.[5] The cyclohexenone ring of ring-A in eurycomalactones was important for the cytotoxicity.[6] |
| Ester Group at C-15 | The nature of the ester side chain at C-15 can influence potency. | Modification of the ethyl group at the 9-O-position could modulate activity. Exploring a range of alkyl and aryl esters at this position may lead to analogs with improved potency or selectivity. | Studies on brusatol (B1667952) and bruceantin (B1667948) esters show that modifications at this position affect the inhibition of protein synthesis.[7] |
| Oxymethylene Bridge (C8-C11 or C8-C13) | The presence and type of an oxymethylene bridge in the C-ring are critical for activity. | Disruption or alteration of the furan (B31954) ring in this compound would likely lead to a significant loss of activity. | An oxymethylene bridge connecting C-8 and C-11 of ring C contributed to increased toxicity in certain quassinoids.[5] |
| Hydroxyl Groups | The presence and position of hydroxyl groups can affect activity and solubility. | Introduction or removal of hydroxyl groups on the quassinoid core of this compound could impact its biological profile. | Klaineanones with a 12α-hydroxyl group showed potent activity against four tested cell lines.[6] |
Comparative Cytotoxicity of Selected Quassinoids
To provide a quantitative perspective, the following table summarizes the cytotoxic activity of several representative quassinoids against various cancer cell lines. This data highlights the potent nature of this compound class.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Eurycomalactone | Colon 26-L5 Carcinoma | 0.70 | [6][8] |
| Eurycomalactone | B16-BL6 Melanoma | 0.59 | [6][8] |
| Eurycomalactone | Lewis Lung Carcinoma (LLC) | 0.78 | [6][8] |
| Eurycomalactone | A549 Human Lung Adenocarcinoma | 0.73 | [6][8] |
| Doxorubicin (Control) | Colon 26-L5 Carcinoma | 0.76 | [6][8] |
| Doxorubicin (Control) | B16-BL6 Melanoma | 0.86 | [6][8] |
| Doxorubicin (Control) | Lewis Lung Carcinoma (LLC) | 0.80 | [6][8] |
| Doxorubicin (Control) | A549 Human Lung Adenocarcinoma | 0.66 | [6][8] |
| Ailanthone (B197834) | Hepatocellular Carcinoma | Potent in vivo activity | [9] |
| Ailanthone | Non-small Cell Lung Cancer | Potent in vivo activity | [9] |
| Ailanthone | Castration-resistant Prostate Cancer | Potent in vivo activity | [9] |
Experimental Protocols
A detailed methodology for a standard in vitro cytotoxicity assay is provided below. This protocol is representative of the assays used to evaluate the anticancer activity of quassinoid compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound analogs) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the culture medium. The cells are treated with the compounds for a specified period, typically 24, 48, or 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Quassinoids exert their anticancer effects through various mechanisms, with the inhibition of protein synthesis being a prominent mode of action.[1][4] Some quassinoids have also been shown to affect specific signaling pathways involved in cancer cell survival and proliferation.
Caption: General mechanism of action for cytotoxic quassinoids.
This diagram illustrates that quassinoids can inhibit protein synthesis by targeting the ribosome, and can also suppress key oncogenic signaling pathways like HIF-1α and c-MYC, ultimately leading to decreased cell proliferation and induction of apoptosis.[1][2]
Conclusion
While direct experimental data on the structure-activity relationships of this compound is currently lacking, the extensive research on the broader quassinoid family provides a valuable framework for guiding future studies. The key structural motifs identified as critical for the cytotoxicity of quassinoids, such as the α,β-unsaturated ketone in ring A and the nature of the ester side chain, offer promising starting points for the design and synthesis of novel this compound analogs with potentially enhanced anticancer activity. Further investigation into this specific scaffold is warranted to unlock its full therapeutic potential.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor agents XLVIII: Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors of P-388 lymphocytic leukemia tumor cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer properties and mechanism of action of the quassinoid ailanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Sesquiterpene Lactones: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of sesquiterpene lactones, a class of natural products with significant therapeutic promise. Due to a lack of specific in vivo data for 9-O-Ethyldeacetylorientalide derivatives, this guide focuses on representative and well-studied sesquiterpene lactones to offer insights into their potential anti-inflammatory and anti-cancer activities.
Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2] Their biological activities are often attributed to the presence of an α-methylene-γ-lactone group, which can interact with cellular targets, notably through Michael addition.[3] This reactivity underlies their well-documented anti-inflammatory and anti-cancer properties, primarily mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5]
This guide will delve into the in vivo efficacy of prominent sesquiterpene lactones, presenting available data in a structured format, detailing the experimental methodologies used to generate this data, and visualizing the key signaling pathways and experimental workflows.
Comparative In Vivo Efficacy of Sesquiterpene Lactones
The following tables summarize the in vivo anti-inflammatory and anti-cancer efficacy of selected sesquiterpene lactones based on available preclinical data.
Anti-Inflammatory Efficacy
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Parthenolide | Dextran Sulfate Sodium (DSS)-induced colitis in mice | Not specified | Significantly reduced the severity of colitis, downregulated MPO activity and phospho-NF-κB p65 expression, and reduced the production of TNF-α and IL-1β.[1][2] Ameliorated colon inflammation by regulating the Treg/Th17 balance in a gut microbiota-dependent manner.[3][6] | [1][2][3][6] |
| Cynaropicrin | Ovalbumin (OVA)-challenged asthmatic mice | 10 mg/kg | Decreased inflammatory cell counts, suppressed specific allergic markers, reduced nitric oxide and myeloperoxidase levels, and decreased pulmonary edema.[7] | [7] |
| Costunolide | Carrageenan-induced paw edema in mice | Not specified | Attenuated paw edema, myeloperoxidase (MPO) activity, and N-acetylglucosaminidase (NAG) activity.[8] | [8] |
| Costunolide | Collagen-induced arthritis (CIA) in rats | Not specified | Effectively relieved paw edema, alleviated joint structure damage, and lowered serum levels of Rheumatoid Factor (RF).[9] | [9] |
Anti-Cancer Efficacy
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Helenalin | Rhabdomyosarcoma (RMS) xenograft in mice | Not specified | Preclinical studies indicate anti-cancer potential in vivo.[10][11] | [10][11] |
| Parthenolide | Colitis-associated colon cancer in mice | Not specified | Induced apoptosis and inhibited NF-κB signaling.[1] | [1] |
| Cynaropicrin | Multiple myeloma xenograft in zebrafish | Not specified | Showed in vivo effectiveness. | [12] |
| Costunolide | Not specified | Not specified | Multiple preclinical studies have reported anticancer properties.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for assessing the anti-inflammatory and anti-cancer activities of investigational compounds.
In Vivo Anti-Inflammatory Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to induce an acute or chronic colitis that mimics aspects of human inflammatory bowel disease.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Induction of Colitis:
-
Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
Treatment Protocol:
-
Randomly divide mice into control and treatment groups.
-
Administer the test compound (e.g., a sesquiterpene lactone derivative) orally or via intraperitoneal injection daily, starting concurrently with or a few days prior to DSS administration.
-
A vehicle control group and a positive control group (e.g., treated with sulfasalazine) should be included.
Efficacy Evaluation:
-
At the end of the study, sacrifice the mice and collect the colon.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Collect colon tissue for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.
-
Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colon tissue using methods like ELISA or RT-qPCR.
-
Assess the activation of signaling pathways (e.g., NF-κB) by Western blot analysis for proteins like phospho-IκBα and phospho-p65.
In Vivo Anti-Cancer Model: Human Tumor Xenograft in Immunodeficient Mice
This model is a standard for evaluating the anti-tumor efficacy of novel compounds.
Animals: Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
Tumor Implantation:
-
Culture human cancer cells (e.g., breast, colon, or lung cancer cell lines) in vitro.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the test compound via a clinically relevant route (e.g., oral, intraperitoneal, or intravenous) at a specified dose and schedule.
-
Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis, such as:
-
Histology/Immunohistochemistry: To assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).
-
Western Blot/RT-qPCR: To analyze the expression of target proteins and genes related to the compound's mechanism of action (e.g., components of the NF-κB or MAPK pathways).
-
Visualization of Key Signaling Pathways and Workflows
Understanding the molecular pathways targeted by sesquiterpene lactones and the experimental processes used to evaluate them is critical. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: A generalized workflow for an in vivo anti-cancer efficacy study using a xenograft model.
References
- 1. Parthenolide induces apoptosis in colitis-associated colon cancer, inhibiting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide ameliorates colon inflammation through regulating Treg/Th17 balance in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parthenolide ameliorates colon inflammation through regulating Treg/Th17 balance in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cynaropicrin attenuates inflammatory cytokines in LPS-induced RAW264.7 cells and ovalbumin-induced asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Anti-Arthritic Effects of Cardenolide-Rich and Caffeoylquinic Acid-Rich Fractions of Periploca forrestii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Patents on Anti-Cancer Potential of Helenalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Costunolide-A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Sesquiterpene Lactones: Evaluating 9-O-Ethyldeacetylorientalide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sesquiterpene lactones are a diverse class of natural products renowned for their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the bioactivity of several well-characterized sesquiterpene lactones.
Initial literature searches for the specific derivative, 9-O-Ethyldeacetylorientalide, did not yield sufficient quantitative biological data for a comprehensive review. Therefore, this guide will focus on a comparative analysis of its parent structural class, represented by orientalide (B1516890), and other prominent sesquiterpene lactones for which extensive experimental data is available. The compounds selected for this comparison—Parthenolide, Costunolide, and Dehydrocostus lactone—are well-studied for their anti-inflammatory and cytotoxic effects and serve as valuable benchmarks for evaluating the potential of new derivatives.
This guide will present a summary of their performance in key in vitro assays, detail the experimental protocols for these assays, and provide visual representations of the primary signaling pathways modulated by these compounds.
Comparative Bioactivity of Sesquiterpene Lactones
The anti-inflammatory and cytotoxic activities of sesquiterpene lactones are central to their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for orientalide C, parthenolide, costunolide, and dehydrocostus lactone in various in vitro assays. Lower IC50 values indicate greater potency.
Anti-Inflammatory Activity
The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the production of nitric oxide (NO) and the activation of NF-κB.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Orientalide C | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 4.73 | |
| Parthenolide | NF-κB Inhibition | HEK293 | ~5 | [3] |
| Costunolide | TNF-α Inhibition | - | 2.05 | [4] |
| Dehydrocostus lactone | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 2.283 | [5] |
Cytotoxic Activity
The cytotoxic potential of these compounds against various cancer cell lines is a primary focus of research for novel anticancer agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Orientalide C | A549 | Lung Carcinoma | 3.09 | |
| HCT116 | Colon Carcinoma | 4.52 | ||
| MCF-7 | Breast Adenocarcinoma | 11.23 | ||
| Parthenolide | A549 | Lung Carcinoma | 4.3 | [6] |
| TE671 | Medulloblastoma | 6.5 | [6] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [6] | |
| Costunolide | MCF-7 | Breast Adenocarcinoma | 30.16 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 27.90 | [7] | |
| SK-BR-3 | Breast Adenocarcinoma | 12.76 | [7] | |
| T47D | Breast Adenocarcinoma | 15.34 | [7] | |
| YD-10B | Oral Squamous Carcinoma | 9.2 | [2] | |
| Ca9-22 | Oral Squamous Carcinoma | 7.9 | [2] |
Key Signaling Pathways
Sesquiterpene lactones exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation and cell survival. The NF-κB and STAT3 pathways are prominent targets.
Caption: The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
Caption: The STAT3 signaling pathway and points of inhibition by sesquiterpene lactones.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Validation of 9-O-Ethyldeacetylorientalide's Therapeutic Potential: A Comparative Guide
Introduction
9-O-Ethyldeacetylorientalide is a derivative of orientalide, a class of natural compounds known as iridoid glycosides. While direct experimental data on the therapeutic potential of this compound is not currently available in peer-reviewed literature, the broader family of iridoid glycosides has demonstrated significant pharmacological activities. This guide provides a comparative analysis of the potential therapeutic applications of this compound based on the well-documented activities of structurally related and extensively studied iridoid glycosides: Aucubin (B1666126), Geniposide, and Catalpol (B1668604). These compounds have established anti-inflammatory, anti-cancer, and neuroprotective properties, respectively.
This document is intended for researchers, scientists, and drug development professionals to provide a framework for the potential validation of this compound's therapeutic efficacy. The experimental protocols and comparative data from related compounds offer a starting point for designing and evaluating future studies.
Comparative Analysis of Therapeutic Potential
The therapeutic potential of this compound is hypothesized based on the activities of related iridoid glycosides. The following table summarizes key quantitative data for Aucubin, Geniposide, and Catalpol, which can serve as benchmarks for future studies on this compound.
Table 1: Quantitative Comparison of Therapeutic Activities of Selected Iridoid Glycosides
| Compound | Therapeutic Area | Key Bioactivity | In Vitro Model | Quantitative Data |
| Aucubin | Anti-inflammatory | Inhibition of TNF-α production | RAW 264.7 cells | IC50: 9.2 µM[1] |
| Inhibition of NF-κB translocation | RAW 264.7 cells | 55% inhibition[1] | ||
| Geniposide | Anti-cancer | Inhibition of cell viability | Medulloblastoma cells | Significant inhibition (Concentration-dependent) |
| Induction of apoptosis | Medulloblastoma cells | Significant increase (Concentration-dependent) | ||
| Catalpol | Neuroprotection | Reduction of MPP+-induced neuron death | Mesencephalic neurons | Dose-dependent attenuation[2] |
| Inhibition of pro-inflammatory mediators (NO, IL-6, TNF-α) | BV2 microglial cells | Marked downregulation[3] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation of therapeutic potential. The following are representative protocols for assessing the key bioactivities of iridoid glycosides.
Anti-inflammatory Activity Assay: Inhibition of TNF-α Production
This protocol is adapted from studies on Aucubin's anti-inflammatory effects.[1]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compound (e.g., this compound) for 2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
TNF-α Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of TNF-α is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-cancer Activity Assay: Apoptosis Induction
This protocol is based on the evaluation of Geniposide's anti-cancer properties.
-
Cell Culture: A relevant cancer cell line (e.g., medulloblastoma Daoy cells) is maintained in appropriate culture medium and conditions.
-
Treatment: Cells are treated with different concentrations of the test compound for a specified period (e.g., 24, 48 hours).
-
Apoptosis Staining: Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Briefly, treated cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
-
Data Analysis: The percentage of apoptotic cells in treated groups is compared to the untreated control.
Neuroprotective Activity Assay: Oxidative Stress Model
This protocol is modeled after studies on Catalpol's neuroprotective effects.[2][3]
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., PC12) are cultured under standard conditions.
-
Induction of Oxidative Stress: Neuronal cells are exposed to an oxidative stress-inducing agent, such as 1-methyl-4-phenylpyridinium (MPP+) or hydrogen peroxide (H2O2), to mimic neurodegenerative conditions.[2][3]
-
Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of the test compound.
-
Cell Viability Assay: Cell viability is determined using the MTT assay. The reduction of MTT to formazan (B1609692) by viable cells is measured spectrophotometrically.
-
Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the presence of the test compound compared to the cells treated with the neurotoxin alone.
Signaling Pathways and Experimental Workflows
Visualizing the molecular mechanisms and experimental processes is essential for understanding the therapeutic potential.
Conclusion
While direct experimental evidence for the therapeutic potential of this compound is lacking, the extensive research on related iridoid glycosides such as Aucubin, Geniposide, and Catalpol provides a strong rationale for its investigation. The comparative data and standardized protocols presented in this guide offer a foundational framework for researchers to systematically evaluate the anti-inflammatory, anti-cancer, and neuroprotective properties of this novel compound. Further research is warranted to elucidate the specific mechanisms of action and to validate the therapeutic potential of this compound.
References
- 1. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 9-O-Ethyldeacetylorientalide and Known Inhibitors - Data Not Available
A comprehensive search for the biological and inhibitory activities of 9-O-Ethyldeacetylorientalide has yielded insufficient public data to perform a head-to-head comparison with known inhibitors. Scientific literature detailing the compound's mechanism of action, specific molecular targets, and quantitative inhibitory data, such as IC50 or Ki values, is not available at this time.
While the compound this compound is listed by some chemical suppliers, its biological properties have not been characterized in accessible scientific publications. In order to conduct a meaningful comparison with other inhibitors, foundational data on the compound's own inhibitory profile is essential. This would include identifying the specific enzyme, receptor, or signaling pathway that this compound targets.
Without this primary information, it is not possible to:
-
Identify appropriate known inhibitors for a relevant comparison.
-
Present quantitative data in a comparative table.
-
Provide detailed experimental protocols for relevant assays.
-
Create diagrams of signaling pathways or experimental workflows.
Further research and publication of the biological activities of this compound are required before a comprehensive comparison guide can be developed. Researchers and drug development professionals interested in this compound are encouraged to consult proprietary research or conduct initial screening assays to determine its biological targets and inhibitory potential.
Safety Operating Guide
Proper Disposal of 9-O-Ethyldeacetylorientalide: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following procedures for the safe and compliant disposal of 9-O-Ethyldeacetylorientalide and associated waste materials. This guidance is essential for ensuring laboratory safety and environmental protection.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is in use:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is required.
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Containerization
Proper segregation of waste is critical to prevent dangerous chemical reactions.[1][2][3] Follow these steps for containerizing this compound waste:
-
Identify Waste Streams: All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
-
Select Appropriate Containers:
-
Use only containers that are chemically compatible with organic compounds. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure containers are in good condition, free from damage, and have a secure, leak-proof closure.[2]
-
-
Segregate Waste Types:
-
Solid Waste: Collect contaminated solids (e.g., gloves, paper towels, vials) in a designated, lined, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof container. Do not mix with other incompatible waste streams like acids, bases, or oxidizers.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container.[4][5]
-
III. Waste Labeling and Storage
Accurate labeling and proper storage are mandated by regulations to ensure safety and proper disposal.
-
Labeling Requirements:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[1]
-
The label must include the full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste mixture, including solvents and their approximate percentages.[1]
-
Indicate the hazards associated with the waste (e.g., Flammable, Toxic).
-
Include the date when waste was first added to the container.
-
-
Satellite Accumulation Area (SAA):
-
Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][6]
-
The SAA must be under the control of laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.[6][7]
-
Secondary containment (such as a spill tray) is required for all liquid hazardous waste containers.[7]
-
IV. Disposal Procedures
The following table summarizes the disposal path for different types of this compound waste:
| Waste Type | Container | Disposal Protocol |
| Solid Waste (gloves, paper towels, etc.) | Lined, puncture-resistant container labeled "Hazardous Waste" | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. |
| Liquid Waste (solutions) | Leak-proof, compatible container labeled "Hazardous Waste" | Do not dispose of down the drain. Arrange for pickup by EHS or a licensed hazardous waste disposal contractor. |
| Sharps Waste (needles, broken glass) | Puncture-resistant sharps container labeled "Hazardous Waste" | Arrange for pickup by EHS or a licensed hazardous waste disposal contractor. |
| Empty Containers | Original container | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5][8] Deface the label on the empty, rinsed container before disposal in the appropriate recycling or solid waste stream.[7] |
V. Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, follow this decontamination protocol:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble. Collect all rinsate as hazardous liquid waste.
-
Wash: Wash the triple-rinsed glassware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the glassware to air dry or dry in an oven.
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal procedures and the relevant Safety Data Sheets for all chemicals involved in your work. In case of a spill or exposure, follow your laboratory's emergency response plan and seek immediate medical attention if necessary.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. odu.edu [odu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 9-O-Ethyldeacetylorientalide
Essential Safety and Handling Guide for 9-O-Ethyldeacetylorientalide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on best practices for handling potent, complex organic molecules in a laboratory setting and should be supplemented by a thorough risk assessment by qualified personnel before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of laboratory safety when handling potentially hazardous compounds. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Sample Preparation (Solid) | Safety glasses with side shields or chemical splash goggles.[1][2][3] | Nitrile gloves (double-gloving recommended).[2][4] | Laboratory coat.[1][2] | N95 respirator or use of a ventilated balance enclosure.[1] |
| Solution Preparation | Chemical splash goggles.[1][2] | Nitrile gloves.[1][4] | Laboratory coat.[1][2] | Work in a certified chemical fume hood.[2][4] |
| Running Reactions | Chemical splash goggles and a face shield if there is a splash hazard.[2] | Nitrile gloves.[1][4] | Laboratory coat.[1][2] | Work in a certified chemical fume hood.[2][4] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron or coveralls over a lab coat. | Air-purifying respirator with organic vapor cartridges, or SCBA for large spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Pre-Experiment Preparation
-
Review Safety Information: Before handling the compound, thoroughly review all available safety information, including this guide and any internal institutional safety protocols.[2]
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2][4]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kits, and waste containers, before starting work.
Weighing and Sample Preparation
-
Don Appropriate PPE: Wear safety glasses with side shields, a lab coat, and double nitrile gloves. For weighing solids outside of a ventilated enclosure, an N95 respirator is recommended.[1][2]
-
Use a Ventilated Enclosure: Whenever possible, weigh solid this compound in a ventilated balance enclosure to contain any airborne particles.
-
Handle with Care: Use spatulas and other appropriate tools to handle the solid material. Avoid creating dust.
-
Clean Up Promptly: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth in the designated solid waste container.
Solution Preparation and Reactions
-
Work in a Fume Hood: All manipulations involving solutions of this compound must be performed in a certified chemical fume hood.[2][4]
-
Add Reagents Slowly: When preparing solutions or running reactions, add reagents slowly and in a controlled manner to prevent splashing.
-
Keep Containers Closed: Keep all containers of this compound and its solutions tightly sealed when not in use.
-
Monitor Reactions: Continuously monitor reactions for any unexpected changes in temperature, pressure, or appearance.
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Keep the solid waste container sealed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.[2]
-
Store the liquid waste container in a secondary containment bin within the fume hood.
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety protocols at each step.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
